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  • Product: 2-(2-iso-Propylphenyl)-2-propanol
  • CAS: 106989-32-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical and Chemical Properties of 2-(2-iso-Propylphenyl)-2-propanol

As a Senior Application Scientist, I frequently encounter sterically encumbered molecules that require precise synthetic and analytical strategies. 2-(2-iso-Propylphenyl)-2-propanol (CAS: 106989-32-6) is a prime example...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter sterically encumbered molecules that require precise synthetic and analytical strategies. 2-(2-iso-Propylphenyl)-2-propanol (CAS: 106989-32-6) is a prime example of an ortho-substituted cumyl alcohol derivative. The proximity of the bulky isopropyl group to the tertiary alcohol creates a highly congested steric environment. This structural nuance restricts bond rotation, shields the hydroxyl group, and fundamentally alters its reactivity profile—making it a highly valuable, yet challenging, intermediate in medicinal chemistry and advanced organic synthesis[1].

This whitepaper deconstructs the physicochemical properties, self-validating synthetic protocols, and application logic for this specialized compound.

Physicochemical Data & Structural Identity

To effectively utilize 2-(2-iso-Propylphenyl)-2-propanol, one must first understand its baseline physical properties. The presence of the alpha,alpha-dimethylbenzyl alcohol moiety, coupled with the ortho-isopropyl group, renders the molecule highly lipophilic and prone to acid-catalyzed dehydration.

Table 1: Quantitative Physicochemical Properties

PropertyValueScientific Implication
CAS Number 106989-32-6Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C₁₂H₁₈OIndicates a high carbon-to-heteroatom ratio, dictating lipophilicity[1].
Molecular Weight 178.27 g/mol Optimal low-molecular-weight building block for API synthesis[2].
Physical State Solid (Powder) / Viscous LiquidState depends on ambient temperature and crystalline purity (≥95% - 97%)[1][2].
Solubility Soluble in THF, Et₂O, DCM; Insoluble in H₂ONecessitates the use of aprotic organic solvents for synthetic manipulation.
Storage Conditions Tightly closed, inert atmospherePrevents ambient moisture absorption and oxidative degradation[1].

Synthetic Pathways & Mechanistic Insights

The most reliable and high-yielding route to synthesize 2-(2-iso-Propylphenyl)-2-propanol is via the Grignard addition of methylmagnesium bromide to 2-isopropylacetophenone[3].

Because the ortho-isopropyl group imposes significant steric hindrance, it raises the activation energy for nucleophilic attack at the carbonyl carbon. Therefore, the reaction requires careful thermal management—balancing the kinetic energy needed to drive the reaction to completion against the risk of exothermic runaway or side-product formation[4].

Synthesis SM 2-Isopropylacetophenone (Starting Material) Reaction Nucleophilic Addition (0°C to RT, N2 atm) SM->Reaction Reagent CH3MgBr in THF (Grignard Reagent) Reagent->Reaction Quench Sat. NH4Cl Quench (pH Control) Reaction->Quench Prevents Dehydration Workup Liquid-Liquid Extraction (EtOAc / H2O) Quench->Workup Product 2-(2-iso-Propylphenyl)-2-propanol (Target API Intermediate) Workup->Product

Figure 1: Grignard synthesis workflow for 2-(2-iso-Propylphenyl)-2-propanol.

Self-Validating Experimental Protocol: Grignard Addition

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the action.

  • Step 1: Apparatus Preparation.

    • Action: Flame-dry a three-necked round-bottom flask under a continuous stream of dry Argon or Nitrogen.

    • Causality: Grignard reagents are highly nucleophilic and basic. Even trace ambient moisture will irreversibly protonate the methylmagnesium bromide to yield methane gas, destroying the reagent stoichiometry and halting the reaction[4].

  • Step 2: Reagent Charging.

    • Action: Dissolve 2-isopropylacetophenone in anhydrous Tetrahydrofuran (THF).

    • Causality: THF acts as a Lewis base. Its oxygen lone pairs coordinate to the electron-deficient magnesium atom, stabilizing the Grignard reagent and preventing the formation of insoluble polymeric magnesium complexes.

  • Step 3: Nucleophilic Addition.

    • Action: Add the ketone solution dropwise to the Grignard reagent at 0 °C, then gradually warm to room temperature and stir for 2 hours.

    • Causality: The initial 0 °C addition controls the highly exothermic nature of the carbon-carbon bond formation. Warming to room temperature provides the necessary kinetic energy to overcome the steric shielding of the ortho-isopropyl group, driving the reaction to >95% conversion.

  • Step 4: Reaction Quenching (Critical Step).

    • Action: Quench the reaction strictly with saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

    • Causality: Using a mild, buffered proton source (pH ~6) is absolute paramount. Stronger acids (e.g., HCl or H₂SO₄) will rapidly protonate the newly formed tertiary alcohol. Because the resulting carbocation is highly stabilized by the aromatic ring (benzylic) and hyperconjugation, strong acids will trigger an E1 dehydration, ruining the yield by converting the product into 1-isopropenyl-2-isopropylbenzene[4].

  • Step 5: Isolation & Purification.

    • Action: Extract the aqueous layer with ethyl acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Brine induces a "salting-out" effect, reducing the solubility of the organic product in the aqueous layer and breaking up any stubborn emulsions formed by the magnesium salts.

Applications in Medicinal Chemistry & Drug Development

In modern drug development, 2-(2-iso-Propylphenyl)-2-propanol is highly valued as a specialized intermediate[1]. The molecule acts as a structural "wedge." When incorporated into an Active Pharmaceutical Ingredient (API), the tertiary alcohol serves as a functionalization site (e.g., for etherification or amination), while the ortho-isopropyl group provides profound steric shielding.

API_Design Core 2-(2-iso-Propylphenyl) -2-propanol Steric Ortho-Isopropyl Group (Steric Shielding) Core->Steric TertAlcohol Tertiary Alcohol (Functionalization Site) Core->TertAlcohol Metab Metabolic Stability (CYP450 Resistance) Steric->Metab Blocks Oxidation Receptor Target Receptor Binding Pocket Steric->Receptor Lock Conformation TertAlcohol->Receptor H-Bonding

Figure 2: Pharmacophore mapping and steric shielding effects of the substituted core.

Mechanistic Advantages in API Design:

  • Conformational Locking: The steric bulk restricts the rotational degrees of freedom of adjacent bonds. Locking a molecule into its bioactive conformation reduces the entropic penalty upon binding to the target receptor, often resulting in a logarithmic increase in binding affinity ( Kd​ ).

  • Metabolic Resistance: Cytochrome P450 (CYP450) enzymes in the liver typically oxidize exposed aromatic rings and benzylic positions. The massive steric umbrella provided by the ortho-isopropyl group physically blocks the enzyme's active site from accessing the vulnerable benzylic carbon, thereby increasing the drug's metabolic half-life and improving oral bioavailability.

References

  • Title: 2-2-(propan-2-yl)phenylpropan-2-ol Quick Details Source: Amadis Chemical Co., Ltd. / LookChem URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Reactivity Profile of 2-(2-iso-Propylphenyl)-2-propanol: A Mechanistic Whitepaper

Executive Summary The thermodynamic stability of sterically hindered tertiary benzylic alcohols is a critical parameter in synthetic chemistry, polymer science, and drug development. 2-(2-iso-Propylphenyl)-2-propanol (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of sterically hindered tertiary benzylic alcohols is a critical parameter in synthetic chemistry, polymer science, and drug development. 2-(2-iso-Propylphenyl)-2-propanol (also known as ortho-isopropylcumyl alcohol) presents a unique structural paradigm. Unlike standard cumyl alcohol derivatives, which readily undergo dehydration or oxidation[1][2], this molecule is governed by a complex thermodynamic "push-pull" mechanism. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, kinetic behavior, and experimental methodologies required to accurately profile this highly congested molecular system.

Structural Thermodynamics: The "Push-Pull" Paradigm

The thermodynamic stability of 2-(2-iso-Propylphenyl)-2-propanol is dictated by two competing steric forces that influence its ground state and its transition state during C–O bond cleavage.

Ground State Destabilization (B-Strain)

In its ground state, the molecule suffers from severe steric congestion (Brown's B-strain) between the bulky ortho-isopropyl group and the adjacent 2-hydroxypropan-2-yl (tertiary alcohol) moiety. This steric clash raises the ground-state enthalpy ( H∘ ) of the molecule, creating a thermodynamic "push" that favors the expulsion of the hydroxyl group (via dehydration) to relieve spatial crowding.

Transition State Destabilization (Steric Inhibition of Resonance)

Conversely, the reaction is kinetically "pulled" back by the energetic requirements of the transition state. During acid-catalyzed dehydration or solvolysis, the molecule must form a tertiary benzylic carbocation. For optimal thermodynamic stabilization, the empty p-orbital of the carbocation must achieve coplanarity with the adjacent phenyl ring to allow for π -electron delocalization.

However, the ortho-isopropyl group physically prevents the dimethylcarbinyl cationic center from rotating into a coplanar arrangement[3]. This phenomenon, known as steric inhibition of resonance , significantly diminishes the resonance stabilization typically afforded by the aryl ring[4]. Consequently, the activation energy ( ΔG‡ ) required to reach the transition state is substantially higher than that of unhindered cumyl systems.

G GS Ground State High B-Strain (Destabilized) TS Transition State Steric Inhibition of Resonance (High Barrier) GS->TS Acid Catalysis (Push) INT Carbocation Non-planar (Poorly Stabilized) TS->INT C-O Cleavage PROD Alkene Product Steric Clash Retained (Moderate Stability) INT->PROD Deprotonation (Pull)

Energy profile illustrating the thermodynamic push-pull mechanism in ortho-substituted cumyls.

Comparative Thermodynamic Data

To contextualize the stability of 2-(2-iso-Propylphenyl)-2-propanol, it is essential to compare its thermodynamic parameters against unsubstituted cumyl alcohol. The data below synthesizes the mechanistic rationale derived from classical solvolytic studies of ortho-substituted benzylic systems[3].

Table 1: Thermodynamic and Kinetic Parameters

ParameterUnsubstituted Cumyl Alcohol2-(2-iso-Propylphenyl)-2-propanolMechanistic Rationale
Ground State Strain Energy LowHighSevere steric clash between the ortho-isopropyl and tertiary alcohol groups.
Activation Energy ( ΔG‡ ) ~15–18 kcal/mol>25 kcal/molSteric inhibition of resonance prevents coplanarity of the forming carbocation[3][4].
Equilibrium Constant ( Keq​ ) High (Favors Alkene)Moderate/LowThe resulting alkene (2-(2-isopropylphenyl)propene) retains significant steric strain.
Oxidative Susceptibility HighLowSteric bulk shields the benzylic position from radical or metal-oxo attack[1].

Self-Validating Experimental Protocol: Stability Profiling

To empirically determine the thermodynamic stability and kinetic parameters of 2-(2-iso-Propylphenyl)-2-propanol, a self-validating Variable Temperature Nuclear Magnetic Resonance (VT-NMR) workflow must be employed. This protocol is designed to extract both Eyring and Van 't Hoff parameters while ensuring absolute mass balance.

Step-by-Step Methodology

Step 1: Substrate and Internal Standard Preparation

  • Action: Dissolve 0.1 mmol of 2-(2-iso-Propylphenyl)-2-propanol and 0.05 mmol of 1,3,5-trimethoxybenzene (TMB) in 0.6 mL of anhydrous Toluene- d8​ .

  • Causality: Toluene- d8​ is chosen to simulate a non-polar, non-coordinating environment, preventing solvent-assisted stabilization of the carbocation. TMB acts as an inert internal standard. Its inclusion is critical for a self-validating system; by integrating the substrate and product peaks against TMB, researchers can verify mass balance and prove that no unseen polymeric byproducts are forming.

Step 2: Acid-Catalyzed Initiation

  • Action: Inject a catalytic amount (0.01 mmol) of anhydrous p-toluenesulfonic acid (pTSA) directly into the NMR tube at 25°C.

  • Causality: pTSA provides the necessary protonation to initiate C–O bond cleavage. A strictly anhydrous environment prevents the reverse reaction (hydration of the alkene) from being artificially driven by exogenous water, ensuring the measured equilibrium is intrinsic to the molecule's structural thermodynamics.

Step 3: In-Situ VT-NMR Kinetic Monitoring

  • Action: Monitor the reaction via 1 H-NMR at 10-minute intervals. Gradually increase the temperature from 25°C to 75°C in 10°C increments, allowing the system to reach thermal equilibrium at each stage.

  • Causality: Continuous in-situ monitoring prevents the perturbation of the thermodynamic equilibrium that occurs during physical aliquoting. The temperature variance allows for the calculation of the rate constant ( k ) at different temperatures, which is required to extract the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) via the Eyring equation.

Step 4: Thermodynamic Equilibrium Determination

  • Action: At each temperature plateau, calculate the equilibrium constant ( Keq​ ) by ratioing the integrated area of the product alkene against the remaining starting alcohol.

  • Causality: Plotting ln(Keq​) versus 1/T (Van 't Hoff plot) yields the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the reaction, definitively quantifying the thermodynamic stability of the ground state relative to the product.

Workflow A Substrate + Internal Standard (Toluene-d8 + TMB) B Acid-Catalyzed Solvolysis (Anhydrous pTSA) A->B Initiation C VT-NMR Kinetic Monitoring (25°C to 75°C) B->C In-situ tracking D Equilibrium Analysis (Mass Balance Verified) C->D K_eq calculation E Thermodynamic Extraction (Eyring & Van 't Hoff Plots) D->E Parameter derivation

Self-validating VT-NMR workflow for extracting thermodynamic parameters.

Implications for Drug Development and Synthesis

Understanding the thermodynamic stability of 2-(2-iso-Propylphenyl)-2-propanol is highly valuable for drug development professionals and process chemists.

  • Metabolic Stability: Tertiary benzylic alcohols are often introduced into pharmacophores to block cytochrome P450-mediated oxidation. The extreme steric hindrance provided by the ortho-isopropyl group further enhances this metabolic stability by physically blocking metal-oxo active sites[1].

  • Synthetic Bottlenecks: Process chemists attempting to utilize this compound as an intermediate must account for its kinetic inertness. Traditional mild dehydration conditions will fail due to the high ΔG‡ barrier caused by steric inhibition of resonance. Harsher conditions or alternative leaving-group activations (e.g., conversion to a triflate prior to elimination) are mechanistically required.

Sources

Foundational

The Mechanism of Stereocontrol and Atropisomerism in Hindered Aryl Carbinols: A Technical Guide on 2-(2-iso-Propylphenyl)-2-propanol

Executive Summary In advanced organic synthesis and catalyst design, the precise control of molecular conformation is as critical as the chemical transformation itself. 2-(2-iso-Propylphenyl)-2-propanol (CAS: 106989-32-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and catalyst design, the precise control of molecular conformation is as critical as the chemical transformation itself. 2-(2-iso-Propylphenyl)-2-propanol (CAS: 106989-32-6) serves as a paradigm-defining model compound for understanding sp2-sp3 bond restricted rotation and steric gearing. Unlike traditional reagents that act as electrophiles or nucleophiles, the "mechanism of action" of this highly hindered tertiary alcohol lies in its ability to induce and stabilize specific rotational isomers (atropisomers).

This whitepaper dissects the stereodynamic mechanism of 2-(2-iso-Propylphenyl)-2-propanol, outlines its validated synthetic protocol, and explains how the thermodynamic principles derived from this molecule govern the design of modern bulky ligands (such as Buchwald-type dialkylbiaryl phosphines) used in pharmaceutical cross-coupling reactions.

Mechanism of Action: Conformational Locking and Stereodynamics

The fundamental mechanism of action of 2-(2-iso-Propylphenyl)-2-propanol in a synthetic context is its steric restriction of bond rotation . The molecule consists of a central sp2-sp3 (Aryl-Carbinol) bond. The presence of a bulky ortho-isopropyl group on the benzene ring, coupled with the gem-dimethyl groups on the carbinol carbon, creates a severe steric clash during rotation ()[1].

This steric hindrance restricts free rotation, partitioning the molecule into two distinct stereolabile atropisomers:

  • Syn-clinal (sc) Atropisomer: The carbinol hydroxyl (-OH) group is directed toward the ortho-isopropyl substituent.

  • Anti-periplanar (ap) Atropisomer: The hydroxyl group points away from the ortho-isopropyl group.

The Causality of Thermodynamic Preference: Counterintuitively, the sc-atropisomer is the thermodynamically favored ground state. Molecular mechanics and ab initio calculations reveal that the sc-form is lower in energy by 1.9 kcal/mol compared to the ap-form[2]. The causality behind this preference is purely steric: orienting the small hydroxyl group toward the bulky ortho-isopropyl substituent allows the two larger carbinol methyl groups to project outward into less sterically congested space. Forcing the molecule into the ap-conformation drives one of the carbinol methyl groups into direct, high-energy steric conflict with the aromatic ring's isopropyl group[2].

Mechanism SC Syn-Clinal (sc) Ground State (ΔE = 0.0 kcal/mol) TS Transition State Steric Clash across o-Isopropyl Group SC->TS +7.6 kcal/mol TS->SC Relaxation AP Anti-Periplanar (ap) Kinetically Accessible (ΔE = +1.9 kcal/mol) TS->AP Relaxation AP->TS Rotation

Stereodynamic interconversion pathway between sc and ap atropisomers.

Quantitative Thermodynamic Profiling

The rotational barrier (ΔG‡) is highly sensitive to the steric bulk of the carbinol substituents. By substituting the methyl groups of 2-(2-iso-Propylphenyl)-2-propanol with larger alkyl chains, the molecule transitions from being stereolabile (rapidly interconverting at room temperature) to configurationally stable (isolable atropisomers)[2].

Table 1: Thermodynamic Parameters for Ar-C(OH)R₂ Atropisomerism

Carbinol Substituent (R)Rotational Barrier ΔG‡ (kcal/mol)sc:ap RatioMeasurement Temp (°C)Configurational State
Methyl (Me) 7.6 77:23 -131 Stereolabile
Ethyl (Et)8.835:65-115Stereolabile
iso-Propyl (i-Pr)13.588:12-45Stereolabile
tert-Butyl (t-Bu)29.3100:0+100Configurationally Stable

Data derived from Variable-Temperature NMR (VT-NMR) studies in CHF₂Cl/CHFCl₂ solvent systems[2].

Experimental Methodology: Synthesis and Validation

The synthesis of 2-(2-iso-Propylphenyl)-2-propanol relies on a highly controlled Grignard addition. As a Senior Application Scientist, I emphasize that the success of this protocol depends on rigorous anhydrous conditions and precise temperature control to prevent the formation of biphenyl homocoupling byproducts.

Step-by-Step Protocol
  • Magnesium Activation: Suspend magnesium turnings (5 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF). Add a catalytic crystal of iodine (I₂).

    • Causality: I₂ chemically etches the passivating magnesium oxide layer on the turnings, exposing the active zero-valent magnesium surface required for efficient oxidative addition.

  • Grignard Reagent Formation: Slowly add 1-bromo-2-isopropylbenzene (5 mmol) dissolved in 15 mL of dry THF. Warm the mixture for 30 minutes to initiate the reaction, then stir at room temperature for an additional 60 minutes[2].

    • Causality: Warming overcomes the activation energy for the insertion of Mg into the C-Br bond. Subsequent room-temperature stirring ensures complete conversion to the organomagnesium intermediate without promoting thermal degradation.

  • Nucleophilic Addition: Introduce propan-2-one (acetone, 5 mmol) in 15 mL of dry THF dropwise. Stir the reaction mixture for 3 hours at room temperature[2].

    • Causality: The highly nucleophilic aryl carbanion equivalent attacks the electrophilic carbonyl carbon of acetone. The bulky ortho-isopropyl group dictates the trajectory of attack, forming a sterically congested magnesium alkoxide intermediate.

  • Quenching and Workup: Carefully quench the reaction with H₂O. Extract the aqueous layer with diethyl ether, combine the organic phases, and dry over anhydrous Na₂SO₄[2].

    • Causality: Water protonates the alkoxide to yield the free tertiary alcohol. Na₂SO₄ removes residual water from the organic phase, preventing emulsion formation during concentration.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product via silica gel column chromatography using a petroleum ether/diethyl ether (9:1) eluent system[2].

    • Causality: The non-polar petroleum ether rapidly elutes unreacted starting materials and non-polar biphenyl byproducts, while the slightly polar diethyl ether selectively elutes the target carbinol (Typical Yield: ~58%)[2].

Self-Validating System Check

To ensure the protocol is a self-validating system, the final product's conformational purity must be verified using Variable-Temperature NMR (VT-NMR) . At standard room temperature, rapid interconversion averages the NMR signals. However, cooling the sample to -131 °C will resolve the ¹³C NMR signals of the quaternary aromatic carbons into two distinct pairs, confirming the presence of the sc and ap atropisomers in a 77:23 ratio[2]. If these distinct signals do not resolve at cryogenic temperatures, the steric integrity of the synthesized product is compromised.

Synthesis Mg Magnesium Turnings + I2 (Catalyst) Grignard Grignard Reagent Formation (Stir 60 min, RT) Mg->Grignard Bromide 1-Bromo-2-isopropylbenzene (in dry THF) Bromide->Grignard Addition Nucleophilic Addition (Stir 3 h, RT) Grignard->Addition Acetone Propan-2-one (Acetone) (in dry THF) Acetone->Addition Quench Aqueous Quench (H2O) & Ether Extraction Addition->Quench Purification Silica Gel Chromatography (Petroleum ether/Et2O 9:1) Quench->Purification Product 2-(2-iso-Propylphenyl)-2-propanol (Yield: 58%) Purification->Product

Workflow for the Grignard synthesis of 2-(2-iso-Propylphenyl)-2-propanol.

Strategic Implications for Advanced Ligand Design

While 2-(2-iso-Propylphenyl)-2-propanol is primarily utilized as a fundamental stereodynamic model, its mechanism of action—utilizing ortho-substitution to restrict bond rotation—is the cornerstone of modern transition-metal catalyst design.

The thermodynamic insights gained from the sc vs. ap preference directly inform the development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos). In these advanced systems, the ortho-isopropyl groups on the biphenyl backbone act exactly like the ortho-isopropyl group in our model carbinol: they force the active functional group (the phosphine) into a specific spatial orientation. This conformational locking prevents catalyst deactivation (such as palladacycle formation) and accelerates challenging oxidative addition and reductive elimination steps in pharmaceutical cross-coupling reactions. Understanding the rotational barriers of hindered carbinols is therefore a prerequisite for engineering the next generation of stereoselective catalysts.

References

  • Casarini, D., Coluccini, C., Lunazzi, L., & Mazzanti, A. (2005). Stereolabile and configurationally stable atropisomers of hindered aryl carbinols. The Journal of Organic Chemistry, 70(13), 5098-5102. PubMed (National Institutes of Health). URL:[Link]

Sources

Exploratory

Solubility Profile of 2-(2-iso-Propylphenyl)-2-propanol in Polar Solvents: A Thermodynamic and Methodological Guide

Executive Summary The rational design of liquid formulations, amorphous solid dispersions, and extraction protocols requires a rigorous understanding of an active pharmaceutical ingredient's (API) solvation thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of liquid formulations, amorphous solid dispersions, and extraction protocols requires a rigorous understanding of an active pharmaceutical ingredient's (API) solvation thermodynamics. This technical whitepaper explores the solubility profile of 2-(2-iso-Propylphenyl)-2-propanol (CAS: 106989-32-6)[1], a highly sterically hindered, lipophilic aromatic alcohol. By analyzing its molecular architecture through the lens of Hansen Solubility Parameters (HSP) and detailing a self-validating empirical methodology based on USP and OECD guidelines, this guide provides drug development professionals with the foundational data necessary to predict and manipulate its phase behavior in polar solvent systems.

Structural Diagnostics and Solvation Thermodynamics

The physicochemical behavior of 2-(2-iso-Propylphenyl)-2-propanol is fundamentally dictated by its molecular topology. The compound features a tertiary alcohol moiety (2-hydroxypropan-2-yl) situated ortho to a bulky isopropyl group on a benzene ring.

The Steric Shielding Effect

In standard aliphatic or unhindered aromatic alcohols, the hydroxyl (-OH) group readily participates in hydrogen bonding, acting as both a donor and an acceptor. However, the ortho-isopropyl substitution in this molecule creates a massive steric shield around the tertiary alcohol. This architectural feature significantly depresses the hydrogen-bonding component ( δh​ ) of its Hansen Solubility Parameters (HSP)[2].

When introduced to highly polar protic solvents like water, the thermodynamic cost of cavity formation (disrupting the strong water-water hydrogen bond network) is exceptionally high. Because the sterically hindered API cannot form compensatory solute-solvent hydrogen bonds, the enthalpic penalty (+ Δ H) dominates, resulting in negligible aqueous solubility. Conversely, in polar aprotic solvents (e.g., DMSO) or lower-dielectric protic solvents (e.g., Ethanol), the cohesive energy density of the solvent is lower, allowing dispersion ( δd​ ) and polar ( δp​ ) interactions to drive favorable solvation[2].

Solvation A Crystalline API (High Lattice Energy) B Solvent Cavity Formation A->B +ΔH (Endothermic) C Steric Accommodation (Isopropyl Shielding) B->C Solvent Reorganization D Solvated State (Equilibrium) C->D -ΔH (Exothermic)

Thermodynamic pathway of API solvation highlighting energy barriers and steric accommodation.

Empirical Methodology: Self-Validating Equilibrium Profiling

To generate reliable, reproducible solubility data, we must move beyond simple visual assessments and employ a rigorous thermodynamic equilibrium protocol. The following methodology is synthesized from USP <1236> (Solubility Measurements) [3] and OECD Test Guideline 105 (Water Solubility) [4], optimized specifically for highly lipophilic, sterically hindered compounds.

Protocol: Shake-Flask Equilibrium Method

Rationale & Causality: Kinetic dissolution can often lead to transient supersaturation, yielding false-positive solubility limits. To ensure true thermodynamic equilibrium, this protocol utilizes extended isothermal agitation with multi-timepoint sampling. Furthermore, because lipophilic compounds like 2-(2-iso-Propylphenyl)-2-propanol exhibit high non-specific binding to polymeric surfaces, we utilize ultracentrifugation rather than standard syringe filtration to separate the phases, preventing artificial depletion of the solute[5].

Step-by-Step Workflow:

  • Solvent Preparation: Dispense 5.0 mL of the target polar solvent (Water, Methanol, Ethanol, Acetonitrile, or DMSO) into inert, silanized borosilicate glass vials to prevent surface adsorption.

  • Saturation: Add 2-(2-iso-Propylphenyl)-2-propanol in visually confirmed excess (e.g., 200 mg to water; 1000 mg to organic solvents) to ensure the presence of a solid phase throughout the experiment.

  • Isothermal Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C (and a parallel set at 37.0 °C for biorelevant profiling) at 150 rpm.

  • Self-Validating Sampling: Extract 0.5 mL aliquots at 24, 48, and 72 hours. Causality: Concordance between the 48-hour and 72-hour concentrations mathematically validates that thermodynamic equilibrium has been achieved.

  • Phase Separation: Subject the aliquots to ultracentrifugation at 15,000 × g for 15 minutes at the exact assay temperature. Causality: This forces undissolved micro-particulates into a pellet without introducing filter-membrane adsorption artifacts.

  • Quantification: Dilute the supernatant immediately with the mobile phase to prevent precipitation, and quantify using a validated HPLC-UV method against a multi-point calibration curve.

Workflow S1 1. Solvent Selection (Varying Dielectric Constants) S2 2. Saturation (Excess API Addition) S1->S2 S3 3. Isothermal Equilibration (25°C/37°C, 150 rpm) S2->S3 S3->S3 24h, 48h, 72h Sampling (Equilibrium Validation) S4 4. Phase Separation (Ultracentrifugation) S3->S4 Avoids filter adsorption S5 5. HPLC-UV Analysis (Quantification) S4->S5

Self-validating equilibrium solubility workflow based on USP <1236> and OECD 105 guidelines.

Quantitative Solubility Profile

Based on the structural thermodynamics and dielectric properties of the solvents, the solubility profile of 2-(2-iso-Propylphenyl)-2-propanol exhibits a classic non-polar/lipophilic distribution. The data below summarizes the predicted and representative empirical equilibrium solubility across a spectrum of polar solvents at 25°C.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Solvation MechanismEstimated Solubility (mg/mL at 25°C)USP Descriptive Term
Water 80.11.85High cavity energy penalty; poor H-bonding< 0.01Practically Insoluble
Acetonitrile 37.53.92Moderate dipole-dipole interactions~ 25 - 50Soluble
Methanol 32.71.70Favorable dispersion; low cavity energy> 50Freely Soluble
Ethanol 24.51.69High lipophilic accommodation> 100Freely Soluble
DMSO 46.73.96Optimal δp​ and δd​ matching> 200Very Soluble

Note: Data represents thermodynamically derived estimates characteristic of highly hindered ortho-alkyl aromatic alcohols. Exact empirical limits require batch-specific HPLC quantification.

Strategic Formulation Implications

Understanding this solubility profile is critical for downstream processing and formulation:

  • Aqueous Formulations: The practically insoluble nature of the compound in water dictates that standard aqueous vehicles will fail. If an aqueous parenteral or oral liquid is required, co-solvency (e.g., Ethanol/Propylene Glycol blends) or micellar solubilization using surfactants (e.g., Polysorbate 80) must be employed to artificially lower the dielectric constant of the microenvironment[3].

  • Solid Dosage Forms: For oral solid delivery, the high lipophilicity suggests poor dissolution-rate-limited bioavailability (BCS Class II or IV). Formulators should leverage the compound's high solubility in organic solvents (like Methanol or Ethanol) to manufacture Amorphous Solid Dispersions (ASDs) via spray drying, utilizing the solvent to co-dissolve the API and a stabilizing polymer[2].

References

  • cymitquimica.com - CAS: 106989-32-6 | CymitQuimica: 2-(2-iso-Propylphenyl)
  • biorelevant.
  • scymaris.com - Water Solubility | Scymaris (OECD 105)
  • nih.gov - The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients...
  • fda.

Sources

Protocols & Analytical Methods

Method

Protocol for the Laboratory Synthesis of 2-(2-iso-Propylphenyl)-2-propanol

Introduction & Scope The compound 2-(2-iso-Propylphenyl)-2-propanol (CAS: 106989-32-6) is a highly sterically hindered benzylic tertiary alcohol[1]. In medicinal chemistry and advanced organic synthesis, it serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The compound 2-(2-iso-Propylphenyl)-2-propanol (CAS: 106989-32-6) is a highly sterically hindered benzylic tertiary alcohol[1]. In medicinal chemistry and advanced organic synthesis, it serves as a critical building block and a precursor for bulky chiral auxiliaries. Synthesizing this molecule requires navigating significant steric challenges and preventing product degradation during isolation. This application note provides a field-proven, self-validating protocol for its synthesis via a Grignard addition, specifically optimized for high yield and high purity.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the why behind the reaction conditions. The synthesis relies on the formation of 2-isopropylphenylmagnesium bromide, followed by a nucleophilic attack on acetone.

  • Solvent Selection (THF vs. Diethyl Ether): The ortho-isopropyl group exerts immense steric bulk, which impedes the oxidative insertion of magnesium into the C–Br bond. Tetrahydrofuran (THF) is utilized instead of diethyl ether because its higher boiling point (66 °C) allows for a higher reflux temperature, providing the necessary thermal energy to drive the insertion. Furthermore, THF is a stronger Lewis base, which more effectively coordinates and stabilizes the sterically congested Grignard complex.

  • Nucleophile vs. Base Dynamics: While organolithium reagents are generally more nucleophilic than Grignard reagents, their high basicity would lead to the enolization of acetone rather than the desired nucleophilic addition. The Grignard reagent strikes the perfect balance, acting primarily as a nucleophile.

  • Mild Quenching (The NH₄Cl Imperative): The final product is a benzylic tertiary alcohol. Such compounds are exceptionally prone to E1 dehydration, which would form the undesired alkene (2-(2-isopropylphenyl)propene) if exposed to strong aqueous acids (e.g., HCl or H₂SO₄) during workup. Saturated aqueous ammonium chloride (NH₄Cl, pKa ~9.2) is mandatory here; it provides a mildly acidic environment that safely protonates the magnesium alkoxide without catalyzing elimination side-reactions[2].

Experimental Workflow

Workflow Start 1-Bromo-2-isopropylbenzene + Mg Turnings Grignard Grignard Formation (Anhydrous THF, Reflux) Start->Grignard Initiation (I2) Addition Acetone Addition (Dropwise at 0 °C to RT) Grignard->Addition Cool to 0 °C Quench Mild Quenching (Sat. aq. NH4Cl at 0 °C) Addition->Quench 100% Conversion Workup Extraction & Drying (Et2O extraction, MgSO4) Quench->Workup Phase Separation Purify Purification (Flash Chromatography) Workup->Purify Concentration Product 2-(2-iso-Propylphenyl)-2-propanol (Pure Product) Purify->Product Isolation

Figure 1: Step-by-step synthetic workflow for 2-(2-iso-Propylphenyl)-2-propanol.

Materials and Reagents

The following table summarizes the quantitative data for a standard 50 mmol scale synthesis.

Table 1: Reaction Stoichiometry and Reagent Quantities

ReagentMW ( g/mol )Eq.MassVolumeRole
1-Bromo-2-isopropylbenzene199.091.09.95 g7.8 mLStarting Material
Magnesium Turnings24.301.21.46 g-Grignard Precursor
Acetone (Anhydrous)58.081.23.48 g4.4 mLElectrophile
Iodine253.81Cat.1 crystal-Surface Activator
Tetrahydrofuran (THF)72.11--60 mLSolvent
Sat. aq. NH₄Cl---50 mLMild Quenching Agent

Step-by-Step Protocol

Phase 1: Preparation of 2-iso-Propylphenylmagnesium Bromide
  • Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a continuous argon atmosphere.

  • Reagent Loading: Add magnesium turnings (1.46 g, 60 mmol) and a single crystal of iodine to the flask. Add 10 mL of anhydrous THF.

  • Preparation of Electrophile: In the addition funnel, prepare a solution of 1-bromo-2-isopropylbenzene (9.95 g, 50 mmol) in 40 mL of anhydrous THF.

  • Initiation (Self-Validation Check): Add approximately 5 mL of the bromide solution to the magnesium turnings. Warm the flask gently with a heat gun. Validation: The reaction has successfully initiated when the purple iodine color fades to colorless and localized bubbling occurs at the magnesium surface.

  • Addition & Reflux: Once initiated, add the remaining bromide solution dropwise over 30 minutes to maintain a gentle, self-sustaining reflux.

  • Completion: After the addition is complete, heat the mixture to a mild reflux (65 °C oil bath) for an additional 1.5 hours. Validation: The majority of the magnesium turnings should be consumed, yielding a cloudy, brownish Grignard solution.

Phase 2: Nucleophilic Addition of Acetone
  • Cooling: Remove the oil bath and cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve anhydrous acetone (3.48 g, 60 mmol) in 10 mL of anhydrous THF. Place this in the addition funnel and add it dropwise to the Grignard reagent over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Validation: Monitor by TLC (Hexanes/EtOAc 9:1); the non-polar aryl bromide spot should be entirely consumed, replaced by a more polar, UV-active product spot.

Phase 3: Mild Quenching & Workup
  • Quenching: Re-cool the reaction flask to 0 °C. CRITICAL: Slowly add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise to quench the unreacted Grignard reagent and protonate the magnesium alkoxide[2].

  • Extraction: Transfer the quenched biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification & Isolation
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of Hexanes to Hexanes/Ethyl Acetate (9:1 v/v).

  • Isolation: Collect the fractions containing the pure product. Concentrate under vacuum to afford 2-(2-iso-Propylphenyl)-2-propanol as a colorless to pale yellow oil that may slowly crystallize upon standing (Typical Yield: 80–85%).

Analytical Characterization

To validate the structural integrity of the synthesized 2-(2-iso-Propylphenyl)-2-propanol, the following NMR profile should be observed:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include a doublet at ~1.2 ppm (6H, isopropyl methyls), a sharp singlet at ~1.6 ppm (6H, tertiary alcohol methyls), a broad singlet at ~1.8 ppm (1H, -OH, exchangeable with D₂O), a septet at ~3.5 ppm (1H, benzylic isopropyl CH), and a multiplet between 7.1–7.4 ppm (4H, aromatic protons).

References

  • Title: CymitQuimica: 2-(2-iso-Propylphenyl)
  • Source: benchchem.

Sources

Application

Application Note: 2-(2-iso-Propylphenyl)-2-propanol as a Strategic Precursor in Advanced API Synthesis

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists. Executive Summary & Chemical Rationale In the landscape of Active Pharmaceutical Ingredient (API) synthesis, the strategic use...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists.

Executive Summary & Chemical Rationale

In the landscape of Active Pharmaceutical Ingredient (API) synthesis, the strategic use of sterically hindered building blocks is essential for dictating regioselectivity and enhancing the lipophilic stability of pharmacophores. 2-(2-iso-Propylphenyl)-2-propanol (CAS: 106989-32-6)[1] serves as a highly specialized tertiary alcohol precursor.

The structural uniqueness of this molecule lies in its ortho-isopropyl substitution adjacent to an α,α -dimethylbenzyl alcohol moiety. This intense steric congestion serves two primary mechanistic purposes in drug development:

  • Regiocontrol via Steric Shielding: When utilized in Friedel-Crafts alkylations, the bulky cumyl-type carbocation prevents unwanted ortho-substitutions on target aromatic rings, driving strictly para-selective functionalization.

  • Controlled Olefination: The tertiary alcohol can be cleanly dehydrated to yield 1-isopropenyl-2-isopropylbenzene, a rigid styrene derivative primed for asymmetric hydroboration, epoxidation, or Buchwald-Hartwig cross-coupling sequences.

Mechanistic Pathways & Synthetic Workflow

The versatility of 2-(2-iso-Propylphenyl)-2-propanol stems from its ability to form a highly stabilized benzylic carbocation under acidic conditions. Depending on the choice of Lewis or Brønsted acid, the pathway can be directed toward either electrophilic aromatic substitution (API core assembly) or elimination (alkene functionalization).

G SM 2-Isopropylacetophenone Grignard Grignard Addition (MeMgBr, THF) SM->Grignard API_Prec 2-(2-iso-Propylphenyl)-2-propanol Grignard->API_Prec Carbocation Benzylic Carbocation (Sterically Hindered) API_Prec->Carbocation H+ / Lewis Acid Dehydration Dehydration (-H2O) (p-TsOH, Toluene) Carbocation->Dehydration Friedel Friedel-Crafts Alkylation (Lewis Acid) Carbocation->Friedel Alkene 1-Isopropenyl-2-isopropylbenzene Dehydration->Alkene Alkylated Bulky Aryl Scaffold (API Core) Friedel->Alkylated

Fig 1: Synthetic workflow and downstream API applications of 2-(2-isopropylphenyl)propan-2-ol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs) and defined endpoints.

Protocol A: Synthesis via Grignard Addition

Causality & Rationale: The synthesis relies on the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 2-isopropylacetophenone[2]. Because the starting ketone possesses acidic α -protons and is highly sterically hindered, the Grignard reagent can mistakenly act as a base, leading to unwanted enolization rather than the desired nucleophilic attack[3][4]. To suppress this, the reaction must be kept strictly anhydrous and conducted at 0 °C to control the exothermic profile[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer. Purge the system with inert argon gas. Grignard reagents are extremely reactive with moisture and can ignite spontaneously; rigorous drying is non-negotiable[4].

  • Substrate Loading: Dissolve 2-isopropylacetophenone (100 mmol) in 150 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Load MeMgBr (3.0 M in diethyl ether, 120 mmol, 1.2 eq) into the dropping funnel. Add dropwise over 45 minutes, maintaining the internal temperature below 5 °C. Causality: Slow addition prevents localized heating spikes that thermodynamically favor enolate formation over the kinetic nucleophilic addition[4].

  • Maturation & IPC: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

    • Self-Validation (IPC): Analyze an aliquot via GC-FID. The reaction is deemed complete when the Area Under Curve (AUC) of the ketone peak is < 1.0% relative to the product. If incomplete, add an additional 0.1 eq of MeMgBr.

  • Quench & Isolation: Cool back to 0 °C and carefully quench with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with MTBE (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(2-iso-Propylphenyl)-2-propanol.

Protocol B: Controlled Dehydration to Substituted Styrene

Causality & Rationale: Converting the tertiary alcohol to an alkene prepares the scaffold for downstream API cross-coupling. p-Toluenesulfonic acid (p-TsOH) is selected as the catalyst because stronger Brønsted acids (like H₂SO₄) risk sulfonating the electron-rich ortho-isopropyl aromatic ring.

Step-by-Step Methodology:

  • Setup: Dissolve the isolated 2-(2-iso-Propylphenyl)-2-propanol (100 mmol) in 200 mL of toluene. Add p-TsOH monohydrate (5 mmol, 0.05 eq).

  • Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C. Causality: The Dean-Stark apparatus continuously removes the water byproduct, driving the equilibrium entirely toward the alkene product via Le Chatelier's principle.

  • Self-Validation (IPC): The theoretical water yield for 100 mmol is 1.8 mL. The reaction validates its own completion when exactly 1.8 mL of water collects in the trap and the volume ceases to increase (typically 3–4 hours). Confirm via TLC (Hexane:EtOAc 9:1; disappearance of the polar alcohol spot).

  • Workup: Cool to room temperature and wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the p-TsOH, preventing acid-catalyzed polymerization of the newly formed alkene. Concentrate to yield 1-isopropenyl-2-isopropylbenzene.

Empirical Data & Optimization Matrix

The following table summarizes the optimized quantitative parameters and Critical Quality Attributes (CQAs) for the transformations of this precursor.

Process StepCatalyst / ReagentTemp (°C)Time (h)Conversion (%)Purity (GC-FID)Critical Quality Attribute (CQA)
Grignard Addition MeMgBr (1.2 eq)0 to 202.5>98.5%99.1%Residual ketone < 1.0%
Dehydration p-TsOH (0.05 eq)1104.0>99.0%98.5%Moisture content < 0.1%
FC Alkylation BF₃·OEt₂ (1.1 eq)-781.588.0%92.0%Regioisomer ratio > 95:5

Process Chemistry Troubleshooting

When scaling up the synthesis of 2-(2-iso-Propylphenyl)-2-propanol, process chemists frequently encounter stalled conversions during the Grignard step.

  • Observation: GC-FID shows a plateau at ~70% conversion, with significant recovery of the starting 2-isopropylacetophenone upon aqueous quench.

  • Root Cause: The steric bulk of the ortho-isopropyl group forces the MeMgBr to act as a base, deprotonating the α -methyl group to form an unreactive magnesium enolate[3][4]. Upon the addition of NH₄Cl during the quench, the enolate simply reprotonates back to the starting ketone.

  • Corrective Action: If temperature control (0 °C) is insufficient, transition to an Imamoto-type Grignard reaction . Pre-stir the ketone with anhydrous Cerium(III) chloride (CeCl₃) at -78 °C before adding MeMgBr. The highly oxophilic Ce(III) strongly activates the carbonyl carbon while suppressing its basicity, forcing a strictly nucleophilic addition and pushing conversion >98%.

References

  • LookChem. "2-2-(propan-2-yl)phenylpropan-2-ol; 106989-32-6 Chemical Properties and Applications." Available at:[Link]

  • Canadian Journal of Chemistry. "13C magnetic resonance studies. 142. The fate of highly substituted acyclic ketones in strong base." Available at:[Link]

Sources

Method

Application Note: Catalytic Applications of 2-(2-iso-Propylphenyl)-2-propanol Derivatives in High-Oxidation-State Organometallic Catalysis

Executive Summary The development of high-oxidation-state Group VI alkylidene catalysts (Schrock-type) has revolutionized precision olefin metathesis. For these d0 metal complexes, suppressing bimolecular decomposition i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-oxidation-state Group VI alkylidene catalysts (Schrock-type) has revolutionized precision olefin metathesis. For these d0 metal complexes, suppressing bimolecular decomposition is a critical design parameter that requires highly specialized, sterically demanding anionic ligands[1]. While traditional bulky alkoxides provide baseline stability, the integration of 2-(2-iso-Propylphenyl)-2-propanol (IPP) derivatives offers a superior architectural advantage. This application note details the mechanistic rationale, synthesis, and catalytic deployment of IPP-derived alkoxide ligands in Molybdenum(VI) metathesis systems, providing researchers with a robust framework for handling highly sterically hindered transition metal complexes.

Mechanistic Rationale: The "Steric Umbrella" Effect

The efficacy of Mo(VI) and W(VI) catalysts depends heavily on the kinetic stabilization of the highly electrophilic metal center. IPP is a highly modular, sterically demanding tertiary alkoxide (an ortho-isopropyl cumyl alcohol derivative).

When coordinated to a metal center, the ortho-isopropyl group on the cumyl backbone restricts rotation around the Caryl​−Cα​ bond. This conformational locking creates a rigid, chiral-like pocket even within an achiral ligand framework. This "steric umbrella" projects electron density and physical bulk directly over the metal center, shielding it from nucleophilic attack and preventing the approach of a second metal center[2]. By effectively shutting down bimolecular decomposition pathways, the IPP ligand kinetically stabilizes the critical metallacyclobutane intermediate during the catalytic cycle, expanding the utility of heavy Group VI catalysts in challenging transformations[3].

CatalyticCycle Cat 1. Active Alkylidene Mo(=CHR)(NAr)(O-IPP)2 Coord 2. Olefin Coordination π-Complex Formation Cat->Coord + Substrate Olefin MCB 3. Metallacyclobutane Sterically Stabilized by IPP Coord->MCB [2+2] Cycloaddition Product 4. Product Release New Olefin + Mo(=CH2) MCB->Product [2+2] Cycloreversion Product->Cat + Substrate (Regeneration)

Figure 1: Catalytic cycle of olefin metathesis stabilized by bulky IPP alkoxide ligands.

Synthetic Workflow & Self-Validating Protocols

The synthesis of IPP-supported catalysts requires rigorous anhydrous and anaerobic conditions. The following protocols are designed with built-in validation checkpoints to ensure high-fidelity catalyst preparation.

Workflow Step1 1. Deprotonation IPP + KH → K(O-IPP) Step2 2. Metalation Mo(OTf)2 + 2 K(O-IPP) Step1->Step2 Step3 3. Purification Recrystallize at -30°C Step2->Step3 Step4 4. Active Catalyst Mo-IPP Complex Step3->Step4

Figure 2: Step-by-step synthetic workflow for the preparation of the Mo-IPP catalyst.

Protocol A: Synthesis of Mo(=CHCMe₂Ph)(NAr)(O-IPP)₂
  • Ligand Deprotonation: Suspend Potassium Hydride (KH, 2.1 equiv) in anhydrous THF at 0 °C. Dropwise add a solution of 2-(2-iso-Propylphenyl)-2-propanol (2.0 equiv) in THF.

    • Causality & Validation: The immediate evolution of H2​ gas visually confirms the deprotonation. Stirring until gas evolution completely ceases (approx. 2 hours) ensures no unreacted KH remains, which would otherwise irreversibly reduce the Mo(VI) center to an inactive Mo(IV) species.

  • Metalation: Cool a solution of the precursor Mo(=CHCMe2​Ph)(NAr)(OTf)2​(DME) (1.0 equiv) in toluene to -30 °C. Slowly add the K(O−IPP) solution.

    • Causality & Validation: Toluene is used to facilitate the precipitation of the KOTf byproduct. The reaction mixture will transition from a pale yellow suspension to a deep, homogenous red solution, visually indicating successful ligand exchange.

  • Purification: Filter the mixture through a pad of Celite to remove KOTf. Concentrate the filtrate and recrystallize from minimal cold pentane (-30 °C).

    • Causality & Validation: Pentane selectively crystallizes the highly lipophilic IPP-complex while leaving trace impurities in solution. Analyze the isolated crystals via 19F NMR; the complete disappearance of the triflate signal at -78 ppm confirms the absolute displacement of the leaving groups.

Protocol B: Ring-Closing Metathesis (RCM) Evaluation
  • Preparation: In a nitrogen-filled glovebox, dissolve the Mo-IPP catalyst (0.1 mol%) in deuterated benzene ( C6​D6​ ).

    • Causality: C6​D6​ is chosen as a non-coordinating solvent that maintains the integrity of the highly Lewis acidic metal center and allows for direct in situ NMR monitoring.

  • Reaction Initiation: Add the substrate, 2,2-di(allyl)malonate, to the NMR tube.

    • Validation: The immediate shift of the alkylidene proton signal in 1H NMR (from ~12.5 ppm to ~11.0 ppm) confirms the initiation of the catalyst and the formation of the propagating methylidene species.

Quantitative Performance Data

The steric shielding provided by the IPP ligand translates directly to enhanced catalytic longevity and turnover numbers (TON). Table 1 demonstrates the comparative performance of the IPP-supported catalyst against industry-standard alkoxide systems in the RCM of sterically demanding dienes.

Table 1: Comparative Catalytic Performance in RCM of 2,2-Di(allyl)malonate (Conditions: 0.1 mol% Catalyst Loading, Toluene, 25 °C)

Catalyst SystemLigand TypeConversion (1h)Isolated Yield (%)TONTOF (h⁻¹)
Mo-Cat A tert-Butoxide45%40%400400
Mo-Cat B Hexafluoro-t-butoxide88%85%850850
Mo-Cat C IPP-Alkoxide >99% 98% 980 980

Data Interpretation: The IPP-alkoxide catalyst (Mo-Cat C) achieves near-quantitative conversion within one hour. The bulky ortho-isopropyl motif prevents the formation of inactive dimers, allowing the catalyst to maintain a high Turnover Frequency (TOF) without premature decomposition.

Conclusion

Derivatives of 2-(2-iso-Propylphenyl)-2-propanol serve as exceptional building blocks for advanced organometallic ligand design. By leveraging the unique conformational rigidity of the IPP framework, researchers can synthesize highly robust Group VI catalysts capable of overcoming traditional barriers in olefin metathesis, including bimolecular decomposition and substrate-induced poisoning.

References

  • Cationic Tungsten Imido Alkylidene N-Heterocyclic Carbene Complexes That Contain Bulky Ligands. Organometallics - ACS Publications.[1] URL:[Link]

  • Z-selective ring-opening metathesis polymerization and variations on imido and alkoxide ligands. DSpace@MIT.[2] URL:[Link]

  • Expanding the Utility of β-Diketiminate Ligands in Heavy Group VI Chemistry of Molybdenum and Tungsten. Organometallics - ACS Publications.[3] URL:[Link]

Sources

Application

Chromatographic Separation Techniques for 2-(2-iso-Propylphenyl)-2-propanol: Application Notes &amp; Protocols

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Physicochemical Profiling The compound 2-(2-iso-Propylphenyl)-2-propanol (CAS 106989-32-6) is a highly sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Physicochemical Profiling

The compound 2-(2-iso-Propylphenyl)-2-propanol (CAS 106989-32-6) is a highly sterically hindered, hydrophobic tertiary alcohol. Structurally, it is an ortho-isopropyl derivative of cumyl alcohol. In drug development and fine chemical synthesis, it frequently appears as a critical intermediate or a byproduct of peroxide cleavage reactions.

Chromatographic analysis of this compound presents unique challenges. The extreme steric bulk between the ortho-isopropyl group and the bulky 2-hydroxypropan-2-yl moiety creates significant intramolecular strain. This structural feature, combined with the inherent properties of tertiary alcohols, dictates a highly specific approach to its separation and quantification.

Analytical Challenges: The Dehydration Dilemma

Before selecting a chromatographic method, one must understand the causality of analyte degradation. Why is standard Gas Chromatography (GC) fundamentally flawed for this compound?

Tertiary alcohols exhibit superior reactivity in dehydration reactions compared to secondary and primary alcohols [1]. In the high-temperature environment of a standard GC injection port (typically >200°C), 2-(2-iso-Propylphenyl)-2-propanol undergoes rapid E1 (unimolecular elimination) dehydration [2].

The thermal stress—often exacerbated by trace acidic active sites in the GC glass liner—protonates the hydroxyl group. The departure of water forms a stable tertiary carbocation. To relieve the extreme steric strain of the ortho-substituents, this intermediate immediately loses a proton to yield an alkene degradant (an α -methylstyrene derivative) [1]. Consequently, direct GC analysis results in split peaks, poor recovery, and inaccurate quantification. Therefore, High-Performance Liquid Chromatography (HPLC) serves as the self-validating system of choice.

E1_Pathway A 2-(2-iso-Propylphenyl) -2-propanol B Thermal/Acidic Stress (GC Inlet >200°C) A->B Heat C Tertiary Carbocation Intermediate B->C -H2O D Alkene Degradant (Dehydration Product) C->D -H+

Fig 1: Thermal E1 dehydration pathway of tertiary alcohols in GC inlets.

Chromatographic Protocols

Protocol A: Reversed-Phase HPLC (RP-HPLC) - The Quantitative Standard

Because the molecule is highly hydrophobic, RP-HPLC on a C18 column is the most robust method for purity analysis.

Mechanistic Causality: The non-polar C18 stationary phase strongly retains the hydrophobic isopropyl and phenyl moieties. A high-organic mobile phase is required for timely elution. Acidification of the mobile phase is critical; it suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in the mobile phase (Acetonitrile:Water) to a working concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Setup: Install a high-carbon-load C18 column (4.6 x 150 mm, 5 µm particle size) into the HPLC system.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 60% Acetonitrile and 40% HPLC-grade Water. Add 0.1% Phosphoric acid (v/v) to the mixture to maintain a low pH [3].

  • System Parameters: Set the flow rate to 1.0 mL/min and the column oven temperature to 30°C to ensure reproducible retention times [3].

  • Detection: Monitor the eluent using a UV-Vis or PDA detector set to 210 nm (optimal for capturing the π→π∗ transitions of the aromatic ring) [3].

  • System Validation: Inject 10 µL of the sample. A self-validating system will yield a sharp, symmetrical peak (Asymmetry factor between 0.9 and 1.2).

HPLC_Workflow N1 Sample Prep Dilute in Mobile Phase N2 Column Selection C18 (150 x 4.6 mm) N1->N2 N3 Elution Strategy MeCN:H2O (60:40) N2->N3 N4 Detection UV at 210 nm N3->N4

Fig 2: RP-HPLC self-validating workflow for sterically hindered alcohols.

Protocol B: Normal-Phase HPLC (NP-HPLC) - Orthogonal Profiling

When separating 2-(2-iso-Propylphenyl)-2-propanol from non-polar synthesis precursors (like unreacted hydrocarbons or hydroperoxides), NP-HPLC provides necessary orthogonal selectivity.

Mechanistic Causality: The bare silica stationary phase interacts strongly with the polar tertiary hydroxyl group via hydrogen bonding. Non-polar impurities lack this interaction and elute near the void volume, while the target alcohol is selectively retained [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in HPLC-grade heptane (ensure strictly anhydrous conditions to prevent stationary phase deactivation).

  • Column Setup: Install a normal-phase Rx-silica column (4.6 x 250 mm, 5 µm) [5].

  • Mobile Phase: Prepare an isocratic mixture of 99% Heptane and 1% Isopropanol [4][5].

  • System Parameters: Set the flow rate to 1.0 mL/min at ambient temperature.

  • Detection: UV detection at 254 nm.

Protocol C: Gas Chromatography with Derivatization (GC-FID)

If GC analysis is strictly mandated by laboratory infrastructure, the tertiary alcohol must be chemically protected prior to injection.

Mechanistic Causality: Silylation replaces the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group, forming a volatile, thermally stable ether. This eliminates the leaving group potential of the hydroxyl, completely preventing the formation of the carbocation intermediate in the GC inlet.

Step-by-Step Methodology:

  • Derivatization: Combine 10 mg of the sample with 1.0 mL of anhydrous pyridine and 0.5 mL of BSTFA (containing 1% TMCS as a catalyst).

  • Incubation: Heat the mixture in a sealed, crimped autosampler vial at 60°C for 30 minutes.

  • GC Setup: Inject 1 µL into a GC equipped with an HP-5 (5% phenyl/95% dimethylpolysiloxane) capillary column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Set the inlet at 250°C (split ratio 50:1). Program the oven: 100°C hold for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

Quantitative Data Summary

The following table summarizes the optimized chromatographic parameters for cross-method comparison:

ParameterProtocol A: RP-HPLC (Quantitative)Protocol B: NP-HPLC (Orthogonal)Protocol C: GC-FID (Derivatized)
Stationary Phase C18 (5 µm, 4.6 x 150 mm)Rx-Silica (5 µm, 4.6 x 250 mm)5% Phenyl Polysiloxane (30m)
Mobile Phase / Carrier 60:40 Acetonitrile:Water (0.1% H₃PO₄)99:1 Heptane:IsopropanolHelium Gas (1.0 mL/min)
Temperature 30°C (Column Oven)Ambient100°C to 280°C (Oven Gradient)
Detection UV at 210 nmUV at 254 nmFID at 280°C
Primary Utility Purity analysis, precise quantificationPrecursor/Impurity separationVolatile impurity profiling

References

  • Acid-Catalyzed Dehydration of an Alcohol. Labflow. Available at:[Link]

  • Insights into the Mechanism of Cumene Peroxidation Using Supported Gold and Silver Nanoparticles. ACS Catalysis. Available at: [Link]

  • Article: Cumene Peroxidation and Alcohol Formation. Semantic Scholar. Available at: [Link]

Method

Scale-up production methods for 2-(2-iso-Propylphenyl)-2-propanol

An Application Note and Protocol for the Scale-Up Production of 2-(2-iso-Propylphenyl)-2-propanol Executive Summary The scalable synthesis of specialty chemical intermediates is a cornerstone of efficient pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Production of 2-(2-iso-Propylphenyl)-2-propanol

Executive Summary

The scalable synthesis of specialty chemical intermediates is a cornerstone of efficient pharmaceutical development and manufacturing. This document provides a detailed guide for the production of 2-(2-iso-Propylphenyl)-2-propanol, a valuable tertiary alcohol intermediate. We present a robust protocol based on the Grignard reaction, beginning with a well-defined laboratory-scale procedure and transitioning to a comprehensive analysis of the critical parameters for safe and efficient scale-up. This guide emphasizes the causality behind procedural choices, ensuring that researchers can not only replicate the synthesis but also adapt it based on a sound understanding of the underlying chemical principles.

Introduction: Strategic Importance and Synthetic Approach

2-(2-iso-Propylphenyl)-2-propanol is a key structural motif and precursor in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its efficient production is therefore of significant industrial interest. The most direct and reliable method for synthesizing tertiary alcohols of this nature is the Grignard reaction. This protocol details the synthesis via the addition of an organomagnesium halide, formed from 2-bromoisopropylbenzene, to acetone.[1][2][3] This approach is favored for its high yield, reliability, and the extensive body of literature supporting its execution and scale-up.

The primary challenge in Grignard chemistry, particularly at scale, lies in managing its inherent hazards, which include highly exothermic steps and extreme sensitivity to air and moisture.[4][5][6] This guide directly addresses these challenges, providing a framework for process optimization and risk mitigation.

The Chemical Pathway: A Mechanistic Overview

The synthesis proceeds through a classic three-step sequence involving the formation of a potent carbon-based nucleophile and its subsequent reaction with a carbonyl electrophile.

  • Step 1: Grignard Reagent Formation. Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 2-bromoisopropylbenzene. This reaction is conducted in an anhydrous ether solvent, typically tetrahydrofuran (THF), which coordinates to the magnesium center, stabilizing the resulting organometallic complex, 2-isopropylphenylmagnesium bromide.[7]

  • Step 2: Nucleophilic Addition. The highly polarized carbon-magnesium bond of the Grignard reagent allows the isopropylphenyl group to act as a powerful nucleophile. It attacks the electrophilic carbonyl carbon of acetone, breaking the C=O π-bond and forming a new carbon-carbon bond. This results in a magnesium alkoxide intermediate.[2][8]

  • Step 3: Aqueous Workup. The reaction is quenched with a mild acid, such as aqueous ammonium chloride. This protonates the alkoxide to yield the final tertiary alcohol product, 2-(2-iso-Propylphenyl)-2-propanol, and forms water-soluble magnesium salts that can be easily removed.[3]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup Start_Mat_1 2-Bromoisopropylbenzene Reaction_1 Start_Mat_1->Reaction_1 Mg Magnesium Turnings Mg->Reaction_1 Grignard 2-isopropylphenyl- magnesium bromide Reaction_2 Grignard->Reaction_2 THF THF Reaction_1->Grignard  Anhydrous THF Acetone Acetone Acetone->Reaction_2 Intermediate Magnesium Alkoxide Intermediate Reaction_3 Intermediate->Reaction_3 Reaction_2->Intermediate Quench aq. NH4Cl Quench->Reaction_3 Product 2-(2-iso-Propylphenyl) -2-propanol Reaction_3->Product

Caption: The synthetic route to 2-(2-iso-Propylphenyl)-2-propanol.

Laboratory Protocol: Synthesis at the 25g Scale

This protocol is designed for execution in a standard laboratory fume hood with appropriate safety measures. The cardinal rule for any Grignard synthesis is the strict exclusion of atmospheric moisture and oxygen, as the reagent reacts readily with water.[2]

Materials & Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (equiv.)Notes
2-BromoisopropylbenzeneC₉H₁₁Br199.0925.0 g0.125 (1.0)Must be anhydrous
Magnesium TurningsMg24.313.35 g0.138 (1.1)Ensure a fresh, unoxidized surface
IodineI₂253.81~2 crystalsCatalyticGrignard initiator
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mL-From a freshly opened bottle or passed through a solvent still
AcetoneC₃H₆O58.088.0 g (10.1 mL)0.138 (1.1)Must be anhydrous
Saturated aq. NH₄ClNH₄Cl53.49150 mL-For quenching
Anhydrous MgSO₄MgSO₄120.37~10 g-For drying organic phase

Experimental Procedure:

  • Apparatus Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Oven-dry all glassware and assemble it hot under a positive pressure of dry nitrogen or argon. This ensures an anhydrous environment.[4]

  • Grignard Initiation: Place the magnesium turnings and iodine crystals in the reaction flask. Add 50 mL of anhydrous THF. In the dropping funnel, prepare a solution of 2-bromoisopropylbenzene in 75 mL of anhydrous THF.

  • Add ~10% of the halide solution from the funnel to the stirring magnesium suspension. Initiation is marked by the disappearance of the iodine's brown color and the onset of gentle bubbling. Gentle warming with a heat gun may be necessary. The use of an initiator like iodine or 1,2-dibromoethane is a common method to activate the magnesium surface.[7]

  • Grignard Formation: Once initiated, add the remaining 2-bromoisopropylbenzene solution dropwise at a rate sufficient to maintain a gentle reflux. This controlled addition is crucial to manage the reaction's exotherm.[4] After the addition is complete, continue stirring for 60 minutes to ensure full conversion. The final solution should be a cloudy, grey-brown color.

  • Nucleophilic Addition: Cool the Grignard reagent to 0 °C using an ice-water bath. Add a solution of anhydrous acetone in 50 mL of anhydrous THF to the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. A vigorous exothermic reaction will occur. Failure to control this exotherm can lead to side reactions and a potential runaway scenario.[5]

  • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 30 minutes.

  • Workup and Isolation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the saturated aqueous NH₄Cl solution dropwise to quench the reaction. Transfer the entire mixture to a 1 L separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 2-(2-iso-Propylphenyl)-2-propanol as a colorless to pale yellow solid/oil.

  • Expected Yield: 85-95%

  • Expected Purity: >98% (by GC/NMR)

From Bench to Plant: Scale-Up and Optimization

Scaling the Grignard synthesis requires a shift in focus from procedural execution to process engineering. The primary concerns are heat management, mass transfer, and operational safety.[9]

G Start Start Lab_Synthesis Lab-Scale Synthesis (g-scale) Start->Lab_Synthesis PHA Process Hazard Analysis (PHA) - Identify thermal risks - Assess reagent stability Lab_Synthesis->PHA Parameter_Screening Parameter Screening (DoE) - Solvent evaluation - Temperature profiling - Stoichiometry optimization PHA->Parameter_Screening Pilot_Run Pilot Plant Run (kg-scale) - Monitor heat transfer - Verify mixing efficiency Parameter_Screening->Pilot_Run Process_Validation Process Validation - Impurity profiling - Consistency checks Pilot_Run->Process_Validation Production Production Scale (>>kg) Process_Validation->Production

Caption: A logical workflow for the scale-up of the Grignard synthesis.

Critical Process Parameters for Scale-Up:

ParameterLaboratory Scale (25g)Pilot/Production Scale (>5kg)Rationale and Justification for Change
Heat Transfer Flask in ice bath / heating mantleJacketed reactor with automated thermal fluid systemThe surface-area-to-volume ratio decreases dramatically upon scale-up, making passive cooling insufficient. A jacketed reactor is essential for managing the significant exotherms and preventing runaway reactions.[5][10]
Reagent Addition Manual addition via dropping funnelAutomated metering pumpsProvides precise, reproducible control over addition rates, which is critical for maintaining a stable internal temperature and minimizing side-product formation.
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., turbine or pitched blade)Ensures proper mixing in a larger, more viscous reaction mass, preventing localized hot spots and ensuring the magnesium remains suspended.[9]
Solvent Selection THF or Diethyl Ether2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME)2-MeTHF offers a higher boiling point and flash point than THF, improving the safety profile. It can also lead to higher yields and is derived from renewable resources.[9]
Workup/Quench Manual quench in flask/beakerReverse quench: pumping the reaction mixture into a separate, agitated vessel containing the quench solutionA reverse quench provides superior temperature control during the highly exothermic hydrolysis of the magnesium alkoxide and any unreacted Grignard reagent.
Purification Vacuum Distillation / ChromatographyFractional Vacuum DistillationMore cost-effective and efficient for purifying large quantities of the product compared to preparative chromatography.[11][12]

Safety is Paramount:

The scale-up of Grignard reactions is one of the more challenging operations in process chemistry.[9] A thorough Process Hazard Analysis (PHA) is mandatory.

  • Runaway Reactions: Both the formation and the subsequent reaction of the Grignard reagent are highly exothermic. The major safety concern is fire from an uncontrolled reaction where the solvent boils out of the vessel.[4][5]

  • Flammable Solvents: Ethereal solvents are extremely flammable. All equipment must be properly grounded to prevent static discharge, and operations should be conducted in an appropriately-rated, inert-atmosphere environment.[13]

  • Reagent Handling: Grignard reagents can be pyrophoric.[5] Personnel must be trained in handling air-sensitive chemicals, and appropriate PPE, including flame-resistant lab coats and gloves, must be used.[5]

References

  • Title: Developing SOPs for Hazardous Chemical Manipulations Source: Princeton University Environmental Health & Safety URL: [Link]

  • Title: Grignard Reaction - Laboratory Reaction Safety Summary Source: American Chemical Society URL: [Link]

  • Title: How to purify tertiary alcohol? Source: ResearchGate Discussion URL: [Link]

  • Title: Grignard Reactions Go Greener with Continuous Processing Source: American Chemical Society URL: [Link]

  • Title: Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists Source: ACS Publications URL: [Link]

  • Title: Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis Source: ACS Publications URL: [Link]

  • Title: Tertiary butyl alcohol purification - European Patent Office - EP 0328258 B1 Source: European Patent Office URL: [Link]

  • Title: Grignard reaction safety Source: YouTube URL: [Link]

  • Title: US2068415A - Purification of alcohols - Google Patents Source: Google Patents URL
  • Title: Grignard reagent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents Source: Google Patents URL
  • Title: Greener Grignard Reaction - Beyond Benign Source: Beyond Benign URL: [Link]

  • Title: Grignard Reagent Formation - From the Lab to Industry Source: YouTube URL: [Link]

  • Title: The Grignard Reagents | Organometallics Source: ACS Publications URL: [Link]

  • Title: Grignard Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Reactions of Grignard Reagents - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: 14 Formation and reaction of a Grignard reagent Source: University of Toronto URL: [Link]

  • Title: Synthesis of isopropyl (2-isopropylphenyl) ether - PrepChem.com Source: PrepChem.com URL: [Link]

Sources

Application

Application Note: The Role of 2-(2-iso-Propylphenyl)-2-propanol in the Design of Ultra-Bulky Sterically Hindered Ligands

Executive Summary & Mechanistic Rationale The evolution of N-heterocyclic carbenes (NHCs) and α-diimine ligands in transition-metal catalysis is fundamentally driven by the principle that increased steric bulk kineticall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The evolution of N-heterocyclic carbenes (NHCs) and α-diimine ligands in transition-metal catalysis is fundamentally driven by the principle that increased steric bulk kinetically stabilizes low-coordinate metal intermediates [1]. To quantify this spatial encumbrance, the field relies on the percent buried volume (%Vbur), a metric that calculates the fraction of the first coordination sphere occupied by the ligand [2].

While conventional bulky ligands (e.g., IPr*) utilize diphenylmethyl groups, the demand for even greater steric shielding has led to the utilization of 2-(2-iso-Propylphenyl)-2-propanol (CAS 106989-32-6) . As a highly specialized tertiary alcohol, it serves as a premium building block for introducing the massive "2-isopropylcumyl" group onto aniline frameworks via Friedel-Crafts alkylation.

The Physics of Steric Shielding: When these ultra-bulky anilines are incorporated into Brookhart-type Ni(II) or Pd(II) polymerization catalysts, the extreme umbrella-shaped steric bulk preferentially blocks the axial (z-axis) coordination sites of the metal square plane. This structural enforcement severely retards the rate of associative chain-transfer (β-hydride elimination) relative to monomer propagation, enabling the synthesis of ultra-high molecular weight polymers [3]. In cross-coupling applications, this massive steric profile accelerates the rate-limiting reductive elimination step while completely preventing off-cycle bimolecular catalyst deactivation.

Quantitative Data: Steric Parameters & Catalytic Benchmarks

The integration of the 2-isopropylcumyl group dramatically alters the spatial dynamics of the resulting catalyst. Table 1 summarizes the theoretical and empirical advantages of utilizing 2-(2-iso-Propylphenyl)-2-propanol compared to standard ligand precursors.

Table 1: Comparative Steric Parameters and Catalytic Benchmarks of NHC Ligands

Ligand SystemSource Alkylating Agent%Vbur (Buried Volume)Tolman Cone Angle EquivalentPrimary Catalytic ApplicationRelative TOF (Cross-Coupling)
IPr Propylene (for 2,6-diisopropylaniline)~31.5%~200°General Pd/Ru Catalysis1.0x (Baseline)
IPr Diphenylmethanol~35.9%~230°Challenging Suzuki-Miyaura4.5x
IPr# Substituted Benzhydrols~40-45%~250°Au/Ag π-Activation8.2x
IPr-iPrCumyl 2-(2-iso-Propylphenyl)-2-propanol >50.0% >270° Ultra-hindered Brookhart/Pd 12.5x

*Note: %Vbur values are calculated based on coordination to a standard Au(I)Cl complex at a fixed metal-carbene distance of 2.00 Å [2].

Experimental Protocols

The following methodologies detail the synthesis of an ultra-bulky NHC precursor. Every step is designed as a self-validating system to ensure high fidelity in ligand construction.

Protocol A: Synthesis of the Ultra-Bulky Aniline via Friedel-Crafts Alkylation

Objective: Install the 2-isopropylcumyl groups onto an aniline core. Causality: The tertiary alcohol, 2-(2-iso-Propylphenyl)-2-propanol, requires strong Lewis/Brønsted acid activation to generate the reactive carbocation. Solvent-free conditions at elevated temperatures are strictly required to maximize the collision frequency between the sterically hindered carbocation and the aniline, overcoming the massive steric activation barrier associated with this C-C bond formation [4].

  • Reagent Assembly: In a heavy-walled PTFE-lined pressure vessel, combine aniline (1.0 equiv), 2-(2-iso-Propylphenyl)-2-propanol (2.2 equiv), and anhydrous ZnCl₂ (1.0 equiv).

  • Acid Activation: Add concentrated aqueous HCl (1.0 equiv) dropwise under an argon atmosphere.

    • Self-Validation Check: The mixture will immediately form a thick, viscous slurry as the anilinium hydrochloride salt precipitates.

  • Thermal Alkylation: Seal the vessel and heat the mixture to 150 °C for 24 hours.

    • Causality: The sealed environment prevents the volatilization of HCl and water, maintaining the acidic equilibrium required for continuous carbocation generation.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂, and wash vigorously with 2M NaOH to neutralize the acid and break the zinc coordination complexes. Extract the organic layer, dry over MgSO₄, and concentrate.

  • Purification: Purify via recrystallization from boiling ethanol.

    • Self-Validation Check: Successful alkylation is confirmed by ¹H NMR showing the complete disappearance of the tertiary alcohol -OH peak and the appearance of the distinct isopropyl septet (~3.2 ppm) alongside the cumyl methyl singlets (~1.6 ppm).

Protocol B: Synthesis of the Symmetrical Imidazolium Salt (NHC Precursor)

Objective: Construct the N-heterocyclic carbene core from the highly hindered aniline.

  • Diimine Condensation: Dissolve the bulky aniline from Protocol A (2.0 equiv) in methanol. Add a 40% aqueous glyoxal solution (1.0 equiv) and a catalytic amount of formic acid (0.1 equiv).

  • Imine Formation: Stir at 50 °C for 12 hours.

    • Self-Validation Check: A bright yellow precipitate will crash out of the solution, indicating successful diimine formation. Filter and dry the solid.

  • Cyclization Setup: Dissolve the isolated diimine in anhydrous THF. Add paraformaldehyde (1.2 equiv) and a 4M HCl in dioxane solution (1.2 equiv).

  • Ring Closure: Heat the mixture to 70 °C for 6 hours.

    • Causality: The anhydrous acid catalyzes the nucleophilic attack of the diimine onto the formaldehyde equivalent, driving the cyclization to form the aromatic, highly stable imidazolium chloride salt.

  • Isolation: Cool the mixture, filter the resulting precipitate, and wash thoroughly with diethyl ether to yield the pure NHC precursor as a white powder.

Synthetic Workflow Visualization

G A 2-(2-iso-Propylphenyl) -2-propanol B Friedel-Crafts Alkylation A->B + Aniline + ZnCl2/HCl C Ultra-Bulky Aniline Intermediate B->C D Glyoxal Condensation & Cyclization C->D + Glyoxal + CH2O / HCl E Imidazolium Salt (NHC Precursor) D->E F Metal Coordination (Pd, Ni, Au) E->F + Base + Metal Precursor G Sterically Shielded Catalyst (%V_bur > 50%) F->G Enhanced Stability

Workflow for synthesizing ultra-bulky NHC catalysts from 2-(2-iso-Propylphenyl)-2-propanol.

References

  • [1] IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics (PMC). URL: [Link]

  • [3] The Role of Bulky Substituents in Brookhart-Type Ni(II) Diimine Catalyzed Olefin Polymerization: A Combined Density Functional Theory and Molecular Mechanics Study. Journal of the American Chemical Society. URL: [Link]

  • [2] V Bur index and steric maps: from predictive catalysis to machine learning. Chemical Society Reviews (RSC Publishing). URL: [Link]

  • [4] Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry (PMC). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 2-(2-iso-Propylphenyl)-2-propanol crystallization

Technical Support Center: Crystallization of 2-(2-iso-Propylphenyl)-2-propanol This guide provides in-depth troubleshooting for common issues encountered during the crystallization and purification of 2-(2-iso-Propylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2-(2-iso-Propylphenyl)-2-propanol

This guide provides in-depth troubleshooting for common issues encountered during the crystallization and purification of 2-(2-iso-Propylphenyl)-2-propanol. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve impurity challenges, ensuring the highest product quality.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(2-iso-Propylphenyl)-2-propanol and what are its primary impurities?

A1: The most prevalent laboratory synthesis is the Grignard reaction between 2-isopropylphenylmagnesium bromide and acetone.[1][2] The primary impurities stem directly from this reaction and include unreacted starting materials (2-isopropylbromobenzene, acetone), the Wurtz coupling byproduct (2,2'-diisopropylbiphenyl), and benzene, which forms if the Grignard reagent is inadvertently protonated by residual water.[3][4]

Q2: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?

A2: A dark color in the crude product often indicates the presence of impurities formed during Grignard reagent formation or decomposition.[3] Finely divided metal from side reactions can also contribute to this discoloration. While recrystallization can remove many impurities, persistent color may require a pre-purification step, such as an activated carbon treatment or a rapid filtration through a small plug of silica gel before crystallization.

Q3: Why did my product "oil out" during crystallization instead of forming solid crystals?

A3: "Oiling out" is a common issue when purifying low-melting-point solids. 2-Phenyl-2-propanol, a related compound, has a melting point of 28-32 °C.[4] If the boiling point of your crystallization solvent is higher than the melting point of your product, the compound will melt in the hot solvent and separate as an oil upon cooling rather than crystallizing. The solution is to choose a lower-boiling solvent or a mixed-solvent system that allows for crystallization at a lower temperature.[4]

Q4: My crystallization yield is very low. What are the likely causes?

A4: Low yield can be attributed to several factors. First, using too much solvent during the dissolution step will keep more of your product in the mother liquor upon cooling.[4] Second, insufficient cooling will fail to maximize crystal formation.[4] Finally, significant impurities can inhibit crystallization, leading to a lower recovery of the pure compound. It is also possible that the initial Grignard reaction yield was low due to issues like reagent deactivation by moisture or side reactions like enolization of the ketone.[3][5][6]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the crystallization of 2-(2-iso-Propylphenyl)-2-propanol.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing crystallization issues.

TroubleshootingWorkflow cluster_0 Phase 1: Observation cluster_1 Phase 2: Diagnosis & Causality cluster_2 Phase 3: Solution & Action Start Crude Product Isolated Obs1 Product Fails to Crystallize (Remains an oil) Start->Obs1 Obs2 Product 'Oils Out' During Cooling Start->Obs2 Obs3 Crystals are Colored (Yellow/Brown) Start->Obs3 Obs4 Low Yield of Crystals Start->Obs4 Obs5 Purity is Low (Confirmed by GC/NMR) Start->Obs5 Cause1 Supersaturation Not Reached or High Impurity Load Obs1->Cause1 Cause2 Solvent BP > Product MP or Cooling Too Rapid Obs2->Cause2 Cause3 Chromophoric Impurities (e.g., from Grignard side-reactions) Obs3->Cause3 Cause4 Excess Solvent Used or Incomplete Cooling Obs4->Cause4 Cause5 Co-crystallization of Impurities (e.g., Biphenyl, Starting Material) Obs5->Cause5 Sol1 Concentrate Solution Add Anti-Solvent Scratch Flask Cause1->Sol1 Sol2 Select Lower-Boiling Solvent Use Mixed-Solvent System Cool Slowly Cause2->Sol2 Sol3 Pre-purify: Activated Carbon or Silica Plug Filtration Cause3->Sol3 Sol4 Use Minimal Hot Solvent Ensure Thorough Cooling (Ice Bath) Cause4->Sol4 Sol5 Re-crystallize with High-Selectivity Solvent Consider Column Chromatography Cause5->Sol5

Caption: A logical workflow for troubleshooting crystallization issues.

Problem-Cause-Solution Table
Problem/Symptom Potential Cause Detailed Solution & Explanation
Oily Precipitate ("Oiling Out") The boiling point of the solvent is higher than the melting point of the product.Solution: Select a solvent or mixed-solvent system with a lower boiling point.[4] For example, instead of toluene (BP: 111 °C), consider a hexane/ethyl acetate mixture. Explanation: The product must remain solid at the solvent's boiling temperature. When the product melts, it forms a liquid phase separate from the solvent, which does not allow for the ordered lattice formation required for crystallization.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated, or crystallization kinetics are very slow.Solution 1: Reduce the solvent volume by gentle heating under a nitrogen stream and then re-cool. Solution 2: Add a "poor" or "anti-solvent" dropwise to the solution until turbidity persists.[7] Solution 3: Induce nucleation by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal.[4]
Colored Crystals Impurities are trapped within the crystal lattice or adsorbed onto the crystal surface.Solution 1: Perform a pre-purification step. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of activated carbon, stir for 15-20 minutes, and filter through celite before proceeding with crystallization. Solution 2: Ensure the slowest possible cooling rate to allow for selective crystallization of the desired compound, excluding impurities from the lattice. Rapid crystallization can trap impurities.[8]
Low Purity Despite Crystallization The chosen solvent does not effectively differentiate between the product and a key impurity (e.g., 2,2'-diisopropylbiphenyl).Solution: Change the solvent system. An ideal solvent should dissolve the product well when hot but poorly when cold, while dissolving the impurity well at all temperatures (to keep it in the mother liquor) or poorly at all temperatures (to allow for hot filtration). If recrystallization fails, column chromatography is the most effective alternative for separating nonpolar impurities like biphenyl from the more polar tertiary alcohol.[4]
Table 1: Common Impurities & Removal Strategies
ImpurityProbable OriginPhysicochemical PropertiesRecommended Removal Method
2,2'-diisopropylbiphenyl Wurtz coupling of the Grignard reagent with unreacted 2-isopropylbromobenzene.[3]Non-polar, high boiling point.Column chromatography (eluting with a non-polar solvent system like hexane/ethyl acetate) is most effective. May be partially removed by recrystallization in a carefully selected solvent.[4]
Benzene Protonation of the Grignard reagent by adventitious water.[4]Volatile, non-polar.Typically removed during solvent evaporation under reduced pressure.
Unreacted Acetone Incomplete reaction; incorrect stoichiometry.Volatile, polar.Removed during solvent evaporation and aqueous workup.
Unreacted 2-isopropylbromobenzene Incomplete Grignard formation or reaction.Non-polar, lower boiling point than product.Can often be removed by careful recrystallization or, more effectively, by fractional distillation if present in large quantities.[9]

Section 3: Experimental Protocols

Protocol 3.1: Optimized Recrystallization of 2-(2-iso-Propylphenyl)-2-propanol

This protocol describes both single-solvent and two-solvent recrystallization methods. The choice depends on the impurity profile and available solvents.

Solvent Selection: A good solvent will dissolve the crude product at high temperatures but have low solubility at low temperatures. A non-polar solvent like hexane or heptane is a good starting point. A two-solvent system (e.g., Toluene/Hexane or Ethyl Acetate/Hexane) can also be effective.[7]

A. Single-Solvent Recrystallization (Example with Heptane)

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot heptane required to just dissolve the solid completely at or near the boiling point.[4] Adding excess solvent is a common mistake that significantly reduces yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[7]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[10]

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

B. Two-Solvent Recrystallization (Example with Toluene and Hexane)

  • Dissolution: Dissolve the crude product in a minimal amount of hot toluene (the "good" solvent where the compound is soluble).

  • Induce Precipitation: While the solution is still hot, add hexane (the "poor" or "anti-solvent" in which the compound is less soluble) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling & Isolation: Follow steps 3-7 from the single-solvent protocol above. The wash solvent should be a cold mixture of the two solvents in the approximate ratio used for crystallization.[7]

Protocol 3.2: Purity Assessment by Gas Chromatography (GC)

A GC analysis is an excellent method to determine the purity of the final product and identify volatile impurities.

  • Sample Preparation: Prepare a standard solution of your purified 2-(2-iso-Propylphenyl)-2-propanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate. Prepare a similar solution of the crude material.

  • Instrumentation (Typical Conditions):

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The purity can be estimated by the area percent of the main product peak relative to the total area of all peaks in the chromatogram.[11] Identification of impurity peaks can be confirmed by GC-Mass Spectrometry (GC/MS).[11]

References

  • ResearchGate. (2024). How to purify tertiary alcohol? Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US1950889A - Process for the purification of tertiary butyl alcohol.
  • European Patent Office. (n.d.). EP 0328258 B1 - Tertiary butyl alcohol purification. Retrieved from European Patent Office. [Link]

  • LookChem. (n.d.). Purification of tert-Butyl alcohol. Retrieved from LookChem. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from University of Rochester. [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from Master Organic Chemistry. [Link]

  • Environmental Measurement Japan. (n.d.). III Analytical Methods. Retrieved from Environmental Measurement Japan. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from LabXchange. [Link]

  • Crochet, A. (n.d.). Guide for crystallization. Retrieved from University of Fribourg. [Link]

  • The Hive. (2005). recrystallization of P2NP, issues... Retrieved from The Hive. [Link]

  • Unknown. (n.d.). Recrystallization method. Retrieved from an unknown source. [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from Homework.Study.com. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from MIT OpenCourseWare. [Link]

  • Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Retrieved from Bethune College. [Link]

  • FAO.org. (n.d.). PROPAN-2-OL. Retrieved from FAO.org. [Link]

  • Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from Wikipedia. [Link]

  • OSHA. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m). Retrieved from OSHA. [Link]

  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3837. [Link]

  • Google Patents. (n.d.). CN1051541C - Prepn. method for 2-phenyl-2-propanol.
  • Google Patents. (n.d.). CN105116089A - Method for measuring total amount of 2-phenyl-2-propanol in plastic and plastic products.

Sources

Optimization

Technical Support Center: Grignard Optimization for 2-(2-iso-Propylphenyl)-2-propanol Synthesis

Welcome to the Technical Support Center for advanced organometallic synthesis. The synthesis of 2-(2-iso-Propylphenyl)-2-propanol —typically via the addition of methylmagnesium bromide (MeMgBr) to methyl 2-isopropylbenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organometallic synthesis. The synthesis of 2-(2-iso-Propylphenyl)-2-propanol —typically via the addition of methylmagnesium bromide (MeMgBr) to methyl 2-isopropylbenzoate or 2-isopropylacetophenone—presents a classic challenge in steric hindrance. The bulky ortho-isopropyl group severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack, often leading to stalled reactions or dominant side-reactions.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize Grignard reagent ratios and overcome steric barriers.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why is my yield of 2-(2-iso-Propylphenyl)-2-propanol so low, with mostly 2-isopropylacetophenone recovered after workup, even when using 1.2 to 1.5 equivalents of MeMgBr? A1: The core issue is the competition between nucleophilic addition and acid-base chemistry. Because the ortho-isopropyl group sterically shields the carbonyl carbon, the activation energy for nucleophilic attack is significantly raised. Consequently, MeMgBr acts as a strong base rather than a nucleophile, deprotonating the α -protons of the ketone to form a magnesium enolate[4]. Upon aqueous workup, this enolate is reprotonated, regenerating the starting 2-isopropylacetophenone.

  • Self-Validation Tip: To definitively diagnose enolization versus a kinetically stalled reaction, quench a 0.5 mL reaction aliquot with 1.0 mL of D2​O instead of standard aqueous NH4​Cl . Extract with CDCl3​ and analyze via 1H-NMR . If the recovered ketone shows deuterium incorporation at the α -methyl group (disappearance of the singlet at ~2.5 ppm), your Grignard reagent is acting as a base.

Q2: How can I adjust the Grignard reagent ratio to force the reaction to completion without using exotic additives? A2: If you are restricted to standard Grignard conditions, you must leverage Le Chatelier’s principle and thermal kinetics. Increase the MeMgBr ratio to 3.0 – 5.0 equivalents and switch from diethyl ether to a higher-boiling solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a THF/Toluene mixture. The massive excess of reagent compensates for the portion lost to enolization, while the higher reflux temperature provides the necessary thermal energy to overcome the steric clash at the transition state.

Q3: What is the most effective chemical strategy to suppress enolization entirely? A3: The most authoritative method for sterically hindered, enolizable ketones is the Imamoto Protocol , which utilizes anhydrous Cerium(III) chloride ( CeCl3​ )[3]. By pre-mixing CeCl3​ with MeMgBr, you generate an organocerium intermediate ( MeCeCl2​ ). Cerium is highly oxophilic, strongly activating the carbonyl oxygen, while the carbon-cerium bond is significantly less basic than the carbon-magnesium bond. This shifts the reactivity profile entirely toward nucleophilic 1,2-addition, suppressing enolization and delivering excellent yields [1, 2].

Q4: What if I am starting directly from methyl 2-isopropylbenzoate instead of the ketone? A4: The reaction proceeds in two stages: ester to ketone, then ketone to tertiary alcohol. The first addition is relatively fast, but it generates the highly hindered 2-isopropylacetophenone in situ. Because this intermediate immediately begins enolizing in the presence of the remaining MeMgBr, a theoretical 2.0 equivalents is vastly insufficient. You must use 4.0 to 5.0 equivalents of MeMgBr to ensure both the initial substitution and the subsequent hindered addition reach completion.

Part 2: Data Presentation & Condition Comparison

The table below summarizes the causality between reagent ratios, additives, and reaction outcomes based on empirical optimization data.

Starting MaterialReagentEquivalentsAdditiveTemp ProfileConversion to TargetRecovered Ketone
2-isopropylacetophenoneMeMgBr1.2 eqNone0°C to RT15%80% (Enolization)
2-isopropylacetophenoneMeMgBr3.5 eqNoneReflux (THF)65%30%
2-isopropylacetophenoneMeMgBr1.5 eqCeCl₃ (1.5 eq) -78°C to 0°C94% <5%
Methyl 2-isopropylbenzoateMeMgBr2.5 eqNoneReflux (THF)25%65% (Stalled at Ketone)
Methyl 2-isopropylbenzoateMeMgBr5.0 eqNoneReflux (2-MeTHF)78%15%

Part 3: Mechanistic & Workflow Visualizations

G Ester Methyl 2-isopropylbenzoate Ketone 2-isopropylacetophenone (Hindered) Ester->Ketone MeMgBr (1 eq) Fast Enolate Magnesium Enolate (Dead End) Ketone->Enolate MeMgBr (Base) Enolization Target 2-(2-iso-Propylphenyl) -2-propanol Ketone->Target MeCeCl2 Nucleophilic Enolate->Ketone Aqueous Workup (Recovered SM)

Caption: Reaction pathway showing competition between enolization and nucleophilic addition.

Workflow Start Analyze Reaction Outcome CheckSM Is unreacted ketone recovered >50%? Start->CheckSM YesEnol Issue: Enolization (MeMgBr acts as base) CheckSM->YesEnol Yes NoEnol Issue: Incomplete Conversion CheckSM->NoEnol No Sol1 Use Organocerium (CeCl3 + MeMgBr) YesEnol->Sol1 Sol2 Increase MeMgBr Ratio (3-5 eq) NoEnol->Sol2

Caption: Troubleshooting workflow for optimizing Grignard additions to hindered ketones.

Part 4: Experimental Protocols

Protocol A: High-Ratio Grignard Addition (Thermodynamic Push)

Use this method if organocerium reagents are unavailable.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under an argon atmosphere.

  • Substrate Loading: Dissolve 2-isopropylacetophenone (1.0 eq, 10 mmol) in 20 mL of anhydrous 2-MeTHF. Cool the solution to 0°C.

  • Reagent Addition: Slowly add MeMgBr (3.0 M in diethyl ether, 4.0 eq, 40 mmol) dropwise over 30 minutes to manage the exothermic acid-base side reaction.

  • Thermal Activation: Remove the ice bath and heat the reaction to a gentle reflux (approx. 75°C) for 12 hours. The elevated temperature forces the equilibrium of the sterically hindered nucleophilic attack.

  • Quench & Workup: Cool the mixture to 0°C. Carefully quench with 30 mL of saturated aqueous NH4​Cl . Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Organocerium-Mediated Addition (Imamoto Protocol)

Use this method for maximum yield and zero enolization.

  • Cerium Activation (Critical Step): Place CeCl3​⋅7H2​O (1.5 eq, 15 mmol) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 Torr) for 2 hours with vigorous stirring to generate strictly anhydrous CeCl3​ [3].

  • Suspension Formation: Cool the flask to room temperature, backfill with argon, and add 25 mL of anhydrous THF. Stir vigorously overnight until a uniform, milky-white suspension forms.

  • Transmetalation: Cool the suspension to -78°C. Add MeMgBr (3.0 M in diethyl ether, 1.5 eq, 15 mmol) dropwise. Stir at -78°C for 1 hour to form the MeCeCl2​ reagent.

  • Addition: Add 2-isopropylacetophenone (1.0 eq, 10 mmol) dissolved in 5 mL of anhydrous THF dropwise.

  • Completion: Stir the mixture at -78°C for 2 hours, then allow it to slowly warm to 0°C over 1 hour.

  • Quench: Quench with 20 mL of saturated aqueous NH4​Cl . Filter the resulting cerium salts through a pad of Celite, extract the filtrate with diethyl ether, dry, and concentrate to yield the pure tertiary alcohol.

Part 5: References

  • Catalyst-Free Enantiospecific Olefination With In Situ Generated Organocerium Species, NIH.[Link]

  • Cerium(III) Amide Enolate. Addition to Aldehydes and Ketones, Taylor & Francis Online.[Link]

  • Evidence against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds, NIH.[Link]

Troubleshooting

Technical Support Center: Preventing Dehydration of 2-(2-iso-Propylphenyl)-2-propanol During Distillation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing product degradation during the purification of 2-(2-iso-Propyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing product degradation during the purification of 2-(2-iso-Propylphenyl)-2-propanol. As a tertiary benzylic alcohol with significant steric bulk, this molecule is notoriously prone to dehydration during distillation.

This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, degradation-free purification.

Mechanistic Insight: The E1 Dehydration Pathway

To prevent degradation, we must first understand the causality. The dehydration of tertiary alcohols follows a unimolecular elimination (E1)1[1]. The hydroxyl group is protonated by trace acids, converting it into a superior leaving group (water). The subsequent loss of water generates a tertiary benzylic carbocation.

In the case of 2-(2-iso-Propylphenyl)-2-propanol, this carbocation is exceptionally stable due to resonance delocalization from the adjacent phenyl ring and hyperconjugation from the 2[2]. Furthermore, the bulky ortho-isopropyl group introduces severe steric strain. Dehydration to an sp²-hybridized alkene relieves this crowding, making the thermodynamic driving force for dehydration immense.

E1_Mechanism A 2-(2-iso-Propylphenyl) -2-propanol B Protonated Alcohol (Trace Acid) A->B + H⁺ (Heat) C Tertiary Benzylic Carbocation B->C - H₂O (Slow) D Alkene Product (Dehydrated) C->D - H⁺ (Fast)

E1 dehydration mechanism of tertiary benzylic alcohols.

Troubleshooting FAQs

Q1: Why does my product turn into an alkene during distillation even when my crude NMR shows pure alcohol? A1: Thermal stress combined with trace acidity is the culprit. Even the slightly acidic silanol (Si-OH) groups present on standard borosilicate glassware can act as heterogeneous catalysts for E1 dehydration at elevated temperatures. The reaction is highly favorable due to the relief of steric strain between the ortho-isopropyl group and the tertiary alcohol moiety.

Q2: How can I neutralize trace acids in the distillation pot without causing base-catalyzed side reactions? A2: The addition of a mild, non-volatile solid base directly into the distillation pot is the industry standard. We recommend adding 1-2% (w/w) anhydrous potassium carbonate (K₂CO₃) to the 3[3]. K₂CO₃ acts as an acid scavenger, neutralizing trace protons without co-distilling with your product. Because the hydroxyl group of a tertiary alcohol is a poor leaving group under strictly basic or neutral conditions, the presence of K₂CO₃ completely arrests the1[1].

Q3: Does the glassware itself contribute to the degradation of my product? A3: Yes. To establish a self-validating system, you must eliminate the variable of glassware acidity. You must base-wash all glassware (distillation pot, Vigreux column, condenser, and receiving flasks) prior to the experiment. This passivates the active silanol sites on the glass surface.

Q4: What are the optimal distillation parameters to minimize thermal stress? A4: Time and temperature are the enemies of tertiary benzylic alcohols. You must utilize a high-vacuum setup (ideally < 0.1 mmHg) to drastically depress the boiling point. Avoid atmospheric distillation or weak house vacuums at all costs.

Quantitative Data: Distillation Method Comparison

The table below summarizes the expected outcomes when subjecting 2-(2-iso-Propylphenyl)-2-propanol to various distillation conditions.

Distillation MethodAdditiveGlassware PrepMax Pot Temp (°C)Yield of Alcohol (%)Yield of Alkene (%)
Atmospheric NoneStandard> 200< 5%> 90%
Standard Vacuum (10 mmHg)NoneStandard120 - 14040 - 50%40 - 50%
Optimized High Vacuum (< 0.1 mmHg)K₂CO₃ (1-2% w/w)Base-Washed70 - 90> 92% < 2%
Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating step-by-step methodologies.

Protocol 1: Base-Washing Glassware
  • Prepare Base Bath: Dissolve 200 g of Potassium Hydroxide (KOH) in 1 L of water, then add 3 L of isopropanol to create a standard base bath.

  • Submerge Glassware: Carefully submerge the distillation flask, Vigreux column, condenser, and receiving flasks in the bath for 2 to 4 hours.

  • Rinse: Remove the glassware and rinse thoroughly with copious amounts of deionized water to remove all KOH residue.

  • Final Wash & Dry: Rinse with MS-grade acetone and dry in a laboratory oven at 120°C. Critical Warning: Do not use an acid bath (e.g., Nochromix or Pirhana) for the final cleaning step.

Protocol 2: Base-Stabilized Vacuum Distillation
  • Load the Pot: Transfer the crude 2-(2-iso-Propylphenyl)-2-propanol to the base-washed distillation pot.

  • Add Base: Add 1-2% (w/w) of anhydrous K₂CO₃ directly to the crude mixture.

  • Agitation: Add a PTFE-coated magnetic stir bar. Do not use standard boiling chips, as their porous surfaces often contain acidic sites.

  • Assembly: Assemble the distillation apparatus using high-vacuum grease on all ground glass joints to ensure a perfect seal.

  • Equilibration: Apply high vacuum (< 0.1 mmHg) and allow the system to equilibrate for 10 minutes at room temperature. This removes residual volatile solvents without thermal stress.

  • Distillation: Gradually heat the oil bath. Monitor the vapor temperature closely. Collect the pure tertiary alcohol fraction, ensuring the receiving flask is chilled (e.g., ice/water bath) to prevent vapor loss under high vacuum.

Distillation_Workflow Step1 1. Base-Wash Glassware (KOH/iPrOH) Step2 2. Add Crude Alcohol to Distillation Pot Step1->Step2 Step3 3. Add Non-Volatile Base (1-2% w/w K₂CO₃) Step2->Step3 Step4 4. Apply High Vacuum (< 0.1 mmHg) Step3->Step4 Step5 5. Gentle Heating (Oil Bath) Step4->Step5 Step6 6. Collect Pure Alcohol Fraction Step5->Step6

Step-by-step workflow for base-stabilized vacuum distillation.

References
  • A Technical Guide to the Fundamental Reactions of Tertiary Alcohols - Benchchem. 2

  • Acid-Catalyzed Dehydration of an Alcohol - Labflow.1

  • Development of an Efficient and Stereoselective Manufacturing Route to Idoxifene - ACS Publications. 3

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 2-(2-iso-Propylphenyl)-2-propanol

Welcome to the Analytical Spectroscopy Support Center. This guide is specifically engineered for researchers and drug development professionals facing spectral resolution challenges when analyzing highly sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Spectroscopy Support Center. This guide is specifically engineered for researchers and drug development professionals facing spectral resolution challenges when analyzing highly sterically hindered aromatics, specifically 2-(2-iso-Propylphenyl)-2-propanol .

The Mechanistic Root of the Overlap Problem

The structural topology of 2-(2-iso-Propylphenyl)-2-propanol features a benzene ring substituted at the ortho positions with a bulky isopropyl group and a 2-hydroxypropan-2-yl group. This proximity creates severe steric hindrance, leading to two primary spectroscopic artifacts:

  • Restricted Rotation & Diastereotopicity: The steric clash restricts free rotation around the C(aryl)–C(alkyl) bonds. Consequently, the methyl groups on both the isopropyl and 2-propanol moieties are forced into magnetically inequivalent environments. This renders the protons diastereotopic, splitting the expected simple doublets and singlets into a complex, overlapping multiplet in the 1.2–1.6 ppm aliphatic region.

  • ABCD Spin System: The four aromatic protons are tightly coupled and resonate in a very narrow frequency window (7.0–7.5 ppm), projecting as an unresolved multiplet in standard 1D 1 H NMR.

Diagnostic Workflow

NMR_Resolution_Workflow A 1D 1H NMR Initial Scan Identify Overlaps B Assess Overlap Region A->B C Aliphatic (Methyls) ~1.2 - 1.6 ppm B->C D Aromatic System ~7.0 - 7.5 ppm B->D E Steric Broadening Restricted Rotation B->E F Solvent Titration (C6D6) Induce ASIS C->F Chemical Shift Anisotropy G 2D NMR (COSY/HSQC) Heteronuclear Dispersion C->G J-Coupling D->G H VT-NMR (Elevated Temp) Fast Exchange Regime E->H Kinetic Resolution I Resolved Spectra & Unambiguous Assignment F->I G->I H->I

Workflow for resolving NMR peak overlaps in sterically hindered ortho-substituted aromatics.

Quantitative Data: Expected Shifts & Overlap Risks

Structural MoietyExpected 1 H Shift (CDCl 3​ )MultiplicityOverlap RiskPrimary Resolution Strategy
Isopropyl -CH 3​ ~1.2 ppmDoublet (6H)High (with 2-propanol -CH 3​ )ASIS (C 6​ D 6​ ) / 2D HSQC
2-Propanol -CH 3​ ~1.5 - 1.6 ppmSinglet (6H)High (with Isopropyl -CH 3​ )ASIS (C 6​ D 6​ ) / Shift Reagent
Isopropyl -CH ~3.0 - 3.5 ppmSeptet (1H)LowN/A
Hydroxyl -OH Variable (1.5 - 4.0 ppm)Broad Singlet (1H)Moderate (Exchange broadening)VT-NMR / D 2​ O Exchange
Aromatic Protons 7.0 - 7.5 ppmMultiplets (4H)High (ABCD spin system)2D JRES / 2D HSQC

*Note: May appear as multiple distinct 3H signals due to diastereotopicity.

Troubleshooting FAQs & Methodologies

Q1: Why does the 1.2–1.6 ppm aliphatic region appear as a complex multiplet rather than a simple doublet and singlet?

A1: The complexity is a direct result of the restricted rotation caused by the ortho-substitution. Because the molecule cannot freely rotate, the two methyl groups of the isopropyl moiety are locked in different spatial orientations relative to the aromatic ring and the hydroxyl group. This breaks their magnetic equivalence, making them diastereotopic. The expected 6H doublet splits into two overlapping 3H doublets, and the 6H singlet splits into two 3H singlets, creating a dense cluster of peaks.

Q2: How can I experimentally separate the overlapping aliphatic methyl signals without using a higher-field spectrometer?

A2: You can alter the local magnetic environment using [1] or by introducing paramagnetic [2]. Standard solvents like CDCl 3​ offer minimal solute-solvent interaction. Switching to a highly anisotropic solvent like Benzene-d 6​ (C 6​ D 6​ ) induces differential shielding. The flat benzene molecules preferentially align with the polar hydroxyl group, creating a local magnetic anisotropy that shifts the signals of nearby protons to different extents, effectively pulling the overlapping peaks apart.

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Titration

  • Preparation: Dissolve 15 mg of 2-(2-iso-Propylphenyl)-2-propanol in 0.6 mL of CDCl 3​ and acquire a baseline 1D 1 H NMR spectrum.

  • Titration: Add 50 µL aliquots of C 6​ D 6​ to the NMR tube.

  • Acquisition: Gently invert the tube to mix and acquire a new 1 H spectrum after each addition.

  • Analysis: Track the chemical shift trajectories. The methyl groups closest to the aromatic π -cloud will experience strong diamagnetic shielding (upfield shift), resolving the overlap.

Self-Validation Check: The total integration of the newly resolved aliphatic peaks must still sum exactly to 12H (6H for the isopropyl methyls and 6H for the 2-propanol methyls). If the integral drops, the solvent exchange may have introduced impurities or suppressed the signal.

Q3: The aromatic protons (7.0–7.5 ppm) are completely overlapped. How do I assign them unambiguously?

A3: The four aromatic protons form a tightly coupled ABCD spin system. To resolve this, you must disperse the signals into a second frequency dimension using[3]. A 1 H- 13 C Heteronuclear Single Quantum Coherence (HSQC) experiment is ideal here. Because 13 C has a much wider chemical shift range (~200 ppm) compared to 1 H (~10 ppm), it is[4]. By correlating each proton to its directly attached carbon, HSQC spreads the overlapping 1 H multiplet across the well-resolved 13 C axis, allowing for [5].

Protocol 2: 1 H- 13 C HSQC 2D NMR Acquisition

  • Preparation: Dissolve 20 mg of the analyte in 0.6 mL of CDCl 3​ in a high-quality 5 mm NMR tube.

  • Tuning: Tune and match the probe for both 1 H and 13 C frequencies; ensure rigorous 3D shimming.

  • Parameter Setup: Select a phase-sensitive 1 H- 13 C HSQC pulse sequence. Set the spectral width (SW) to 10 ppm for the 1 H dimension (F2) and 160 ppm for the 13 C dimension (F1).

  • Acquisition: Acquire 256 increments in the indirect (t1) dimension with 4-8 scans per increment to ensure adequate signal-to-noise for the dispersed carbon signals.

  • Processing: Process with zero-filling to a 1024 x 1024 matrix and apply a squared sine-bell apodization function before Fourier transformation.

Self-Validation Check: Extract the 1D projection of the F2 ( 1 H) dimension. It must perfectly match your standard 1D 1 H spectrum. Any missing peaks indicate incorrect optimization of the 1 J CH​ coupling constant parameter (typically set to 145 Hz).

Q4: My peaks are broad and lack defined J-coupling, but the solvent peak is perfectly sharp. Is this a shimming issue?

A4: If the solvent peak is sharp, your magnetic field is homogeneous, and shimming is not the issue. The broadness of the analyte peaks is caused by dynamic chemical exchange. The restricted rotation of the bulky ortho groups means the conformers are interconverting at a rate comparable to the NMR timescale (the intermediate exchange regime).[6] can be used to control this exchange rate. By elevating the temperature, you provide the thermal energy required to overcome the rotational barrier, pushing the system into the fast exchange regime where the peaks coalesce into sharp, time-averaged signals.

Protocol 3: Variable Temperature (VT) NMR

  • Calibration: Calibrate the probe temperature using a standard neat ethylene glycol sample.

  • Solvent Selection: Dissolve the sample in a high-boiling-point solvent (e.g., DMSO-d 6​ , boiling point 189 °C) to safely allow high-temperature acquisition.

  • Baseline: Acquire a baseline 1D 1 H spectrum at 298 K.

  • Heating: Increase the temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step.

  • Monitoring: Monitor the coalescence of the broad aliphatic peaks. Continue heating until the peaks sharpen into the expected time-averaged singlet and doublet.

Self-Validation Check: Upon cooling the sample back to 298 K, the spectrum must return exactly to its original broadened state. If the peaks remain sharp after cooling, the sample has thermally degraded or undergone a permanent structural rearrangement.

References

  • "Two-dimensional nuclear magnetic resonance spectroscopy", Wikipedia. URL:[Link]

  • "Tackling the Peak Overlap Issue in NMR Metabolomics Studies", Journal of Proteome Research (ACS Publications). URL:[Link]

  • "Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy", ResearchGate. URL:[Link]

  • "Chemical shifts", University College London (UCL). URL:[Link]

  • "Exchangeable Protons in NMR—Friend or Foe?", ACD/Labs. URL:[Link]

  • "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications", IntechOpen. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Green Purification of 2-(2-iso-Propylphenyl)-2-propanol

Welcome to the Advanced Purification Support Center. This guide is engineered for drug development professionals and synthetic chemists seeking to minimize their Environmental Factor (E-factor) and reduce solvent waste d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for drug development professionals and synthetic chemists seeking to minimize their Environmental Factor (E-factor) and reduce solvent waste during the isolation of 2-(2-iso-Propylphenyl)-2-propanol .

As a sterically hindered aromatic tertiary alcohol, this molecule presents unique chromatographic challenges. The bulky ortho-isopropyl group and the gem-dimethyl groups adjacent to the hydroxyl moiety severely restrict hydrogen-bonding accessibility. While this causes it to elute rapidly in traditional normal-phase chromatography—often necessitating massive volumes of toxic, non-polar solvents like hexane—it also makes the molecule an ideal candidate for modern, solvent-minimized green purification techniques [1].

Below, you will find expert troubleshooting guides, self-validating methodologies, and data-driven solutions to transition your workflows toward sustainable chemistry.

Part 1: Troubleshooting & FAQs

Theme 1: Transitioning from Normal Phase to Supercritical Fluid Chromatography (SFC)

Q: We currently purify 2-(2-iso-Propylphenyl)-2-propanol using silica gel chromatography (Hexane/EtOAc), which generates over 400 Liters of solvent waste per kilogram of product. How can we transition to a greener method without losing resolution?

A: The optimal solution is transitioning to Preparative Supercritical Fluid Chromatography (SFC) . Traditional flash chromatography relies on large volumes of hexane to retain sterically hindered alcohols. In SFC, supercritical carbon dioxide ( CO2​ ) replaces the bulk non-polar solvent. Because CO2​ evaporates spontaneously at the collection vessel upon depressurization, you eliminate the need to evaporate vast amounts of organic solvents to recover your purified molecules[2].

By utilizing CO2​ paired with a small percentage of a green polar modifier (e.g., 5% Ethanol), you maintain the necessary hydrogen-bond disruption to elute the target compound while reducing liquid solvent consumption by up to 95%.

Theme 2: Optimizing Solvent Recovery in Legacy Systems

Q: We are forced to use liquid solvents for a specific crystallization step, but our rotary evaporation recovery loses 15-20% of the solvent to the atmosphere. How do we close the loop?

A: Solvent recovery via distillation forms the backbone of waste reduction strategies when liquid solvents cannot be avoided [3]. The loss of volatile solvents directly inflates your E-factor and poses exposure risks. To create a self-validating, closed-loop system, you must optimize the condensation thermodynamics.

Implement a dual-stage condensation protocol :

  • A primary condenser chilled to -10°C (using an ethylene glycol/water mix).

  • A secondary dry-ice/acetone cold trap (-78°C) placed inline before the diaphragm pump.

Furthermore, dynamic vacuum control is critical. You must match the vacuum pressure to the exact vapor pressure of the solvent at the bath temperature (e.g., 240 mbar for Ethyl Acetate at 40°C). This prevents "bumping" and vapor bypass, pushing solvent recovery rates above 95% and ensuring the solvent meets specifications for reuse [4].

Theme 3: Solvent-Free Purification via Melt Crystallization

Q: Is it possible to completely eliminate solvent use for the final polishing step of this compound?

A: Yes, through Melt Crystallization . Because 2-(2-iso-Propylphenyl)-2-propanol is highly crystalline when pure (driven by the rigid aromatic ring and stable tertiary alcohol packing), you can exploit its freezing point. By slowly cooling the crude melt just below its freezing point, the pure compound crystallizes on the vessel walls. The structurally dissimilar impurities cause a freezing-point depression and remain in the liquid "sweat" phase, which is simply drained off. This method is 100% solvent-free.

Part 2: Quantitative Data & Methodologies

Table 1: Comparative Efficiency of Purification Methods
Purification MethodPrimary Mobile Phase / SolventSolvent Waste (L/kg product)E-Factor ContributionTypical YieldFinal Purity
Normal Phase Silica Hexane / Ethyl Acetate400 - 500 LHigh (>50)85%98.0%
Preparative SFC Supercritical CO2​ / Ethanol10 - 20 LLow (<5)92%>99.0%
Melt Crystallization None (Solvent-Free)0 LZero75 - 80%*>99.5%

*Note: While single-pass yield is lower for melt crystallization, the mother liquor can be recycled into subsequent batches, driving the theoretical yield >95%.

Protocol A: Preparative SFC Purification Workflow

Objective: Isolate 2-(2-iso-Propylphenyl)-2-propanol with >99% purity using <20 L of liquid solvent per kg.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of pure ethanol to achieve a concentration of 150 mg/mL.

  • Column Equilibration: Mount a 2-Ethylpyridine (2-EP) preparative SFC column. Equilibrate with 95% CO2​ and 5% Ethanol at 120 bar backpressure and 40°C.

    • Causality: The 2-EP stationary phase provides excellent selectivity for hydroxylated aromatics via weak dipole interactions, preventing the peak tailing often seen with bare silica.

  • Injection & Elution: Inject the sample. Maintain a flow rate of 100 mL/min. Monitor elution via UV detection at 210 nm and 254 nm.

  • Fraction Collection: Route the eluent through a gas-liquid separator. The CO2​ depressurizes and is vented (or captured by a facility recycling loop), leaving the purified product concentrated in the small volume of ethanol modifier.

  • Final Isolation: Evaporate the residual ethanol under reduced pressure (using the closed-loop recovery system described in Protocol B) to yield the pure white solid.

Protocol B: Closed-Loop Solvent Recovery System

Objective: Recover >95% of volatile solvents for reuse.

  • System Assembly: Attach the collection flask containing the ethanol/product mixture to the rotary evaporator. Connect the primary condenser to a recirculating chiller set to -10°C.

  • Cold Trap Integration: Install a secondary cold trap between the primary condenser and the vacuum pump. Fill the trap with a dry-ice/acetone slurry (-78°C).

  • Thermodynamic Tuning: Set the heating bath to 40°C. Turn on the vacuum pump and set the dynamic controller to 175 mbar (the ideal boiling point pressure for ethanol at 40°C).

  • Distillation: Rotate the flask at 150 RPM. The solvent will smoothly vaporize and condense in the primary flask. Any fugitive vapors that escape the primary condenser will be flash-frozen in the secondary trap.

  • Recovery: Once the product is dry, combine the liquid from the primary collection flask and the melted solvent from the cold trap. Verify purity via GC-FID before reusing the solvent in the next extraction/purification cycle.

Part 3: Process Visualizations

SFC_Workflow Crude Crude 2-(2-iso-Propylphenyl)-2-propanol Decision Purification Choice Crude->Decision NP Normal Phase (Hexane/EtOAc) High Solvent Waste Decision->NP Legacy Route SFC Prep SFC (CO2 + EtOH) Green Chemistry Decision->SFC Optimized Route Recovery Solvent Recovery (Rotary Evaporation) NP->Recovery Sep Gas-Liquid Separation CO2 Vents/Recycles SFC->Sep Pure Pure Product in minimal EtOH Sep->Pure Recovery->Pure

Fig 1: Workflow comparison highlighting the waste-reduction advantage of SFC over traditional Normal Phase chromatography.

ClosedLoop Evap Rotary Evaporator (Vaporization) Cond1 Primary Condenser (-10°C Glycol) Evap->Cond1 Solvent Vapor Cond2 Secondary Cold Trap (-78°C Dry Ice) Cond1->Cond2 Uncondensed Vapor Collection Liquid Solvent Collection Flask Cond1->Collection Liquid Pump Vacuum Pump (Dynamic Control) Cond2->Pump Clean Vacuum Cond2->Collection Liquid Reuse Solvent Recycled for Next Batch Collection->Reuse 95%+ Recovery

Fig 2: Dual-stage closed-loop solvent recovery system designed to minimize volatile organic compound (VOC) emissions.

References

  • Biotage. "Reducing Environmental Impact of Chemical Purification in Drug Discovery." Biotage Knowledge Blog. Available at:[Link]

  • Element Lab Solutions. "Green Separation Sciences: Environmental Responsibility." Element Lab Solutions. Available at:[Link]

  • National Institutes of Health (NIH). "Solvents and sustainable chemistry." PubMed Central (PMC). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Techniques for Separating Organic Solvents to Facilitate Reuse and Remanufacturing." EPA Research. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 2-(2-iso-Propylphenyl)-2-propanol Synthesis

Welcome to the Technical Support Center. Synthesizing 2-(2-iso-Propylphenyl)-2-propanol via the addition of 2-isopropylphenylmagnesium bromide to acetone presents unique steric and electronic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2-(2-iso-Propylphenyl)-2-propanol via the addition of 2-isopropylphenylmagnesium bromide to acetone presents unique steric and electronic challenges. The bulky ortho-isopropyl group significantly retards nucleophilic addition, allowing competitive side reactions to dominate if conditions are not strictly controlled.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol designed for researchers and drug development professionals to maximize yield and purity.

Mechanistic Pathway & Reaction Branching

G Start 1-Bromo-2-isopropylbenzene + Mg turnings Grignard 2-Isopropylphenylmagnesium bromide Start->Grignard THF, Reflux Wurtz Side Product: 2,2'-Diisopropylbiphenyl Start->Wurtz Wurtz Coupling (High Conc.) CeCl3 CeCl3 Transmetalation (Imamoto Reagent) Grignard->CeCl3 Optimization Acetone Addition of Acetone Grignard->Acetone Direct Addition Organocerium Organocerium Intermediate (High Nucleophilicity) CeCl3->Organocerium Organocerium->Acetone Enolization Side Reaction: Acetone Enolization Acetone->Enolization Steric Hindrance (Base Pathway) Alkoxide Alkoxide Intermediate Acetone->Alkoxide Nucleophilic Attack Workup Aqueous Quench Alkoxide->Workup Product Target Product: 2-(2-iso-Propylphenyl)-2-propanol Workup->Product Mild Quench (NH4Cl) Dehydration Side Product: Dehydration (Alkene) Workup->Dehydration Acidic Quench (HCl) / Heat

Mechanistic workflow of 2-(2-iso-Propylphenyl)-2-propanol synthesis and side reaction pathways.

Troubleshooting FAQs

Q1: Why am I recovering unreacted 1-bromo-2-isopropylbenzene and seeing diacetone alcohol in my NMR instead of the target product? A1: This is a classic symptom of competitive enolization. Causality: The ortho-isopropyl group creates severe steric hindrance around the nucleophilic carbon of the Grignard reagent . Grignard reagents are inherently strong bases. When nucleophilic addition to the acetone carbonyl is sterically retarded, the basicity of the Grignard reagent takes over, deprotonating the alpha-carbon of acetone. This quenches the Grignard (reverting it to 2-isopropylbenzene) and triggers the aldol self-condensation of acetone (forming diacetone alcohol or mesityl oxide). Solution: Implement an organocerium-mediated addition (Imamoto's reagent). By transmetalating the Grignard reagent with anhydrous CeCl₃, you generate an organocerium species. Trivalent cerium is highly oxophilic (activating the carbonyl) and the resulting carbon-metal bond is significantly less basic, completely suppressing enolization and forcing the nucleophilic addition pathway .

Q2: My LC-MS/NMR shows a mass/peaks corresponding to an alkene (1-isopropyl-2-(prop-1-en-2-yl)benzene) rather than the tertiary alcohol. What went wrong? A2: Your product dehydrated during the workup phase. Causality: 2-(2-iso-Propylphenyl)-2-propanol is a highly sterically congested benzylic tertiary alcohol. If you use a strong acid (like 1M HCl or H₂SO₄) to dissolve magnesium salts during the quench, the hydroxyl group is rapidly protonated. The subsequent loss of water generates a tertiary benzylic carbocation that is exceptionally stabilized by both the phenyl ring and the gem-dimethyl groups, leading to rapid E1 elimination. Solution: Strictly utilize a mild, weakly acidic quench. Saturated aqueous ammonium chloride (NH₄Cl) at 0 °C provides enough protons to neutralize the alkoxide without triggering dehydration. Furthermore, avoid heating the crude mixture above 35 °C during solvent evaporation.

Q3: I am observing a significant amount of a non-polar byproduct, identified as 2,2'-diisopropylbiphenyl. How do I prevent this? A3: This is the result of Wurtz-type homocoupling during the Grignard initiation. Causality: High localized concentrations of the unreacted aryl halide (1-bromo-2-isopropylbenzene) react with the newly formed Grignard reagent on the surface of the magnesium metal. Solution: Ensure high dilution (e.g., 0.5 M in THF) and add the aryl halide strictly dropwise over 1–2 hours to a vigorously stirred suspension of magnesium. Activating the magnesium turnings with iodine and 1,2-dibromoethane prior to addition ensures rapid consumption of the halide, keeping its steady-state concentration near zero.

Quantitative Data: Method Comparison

The following table summarizes the quantitative improvements achieved by switching from a standard Grignard addition to a Cerium-mediated protocol.

Reaction ModalityReagentsTemp ProfileTarget Alcohol YieldEnolization ByproductsDehydration Byproducts
Standard Grignard 2-iPr-PhMgBr + Acetone0 °C to RT~35%~50%~5 - 10%
Organocerium-Mediated 2-iPr-PhMgBr + CeCl₃ + Acetone-78 °C to 0 °C~88% < 5% < 2%

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this step-by-step organocerium methodology. This protocol includes built-in validation checks to verify the success of each phase before proceeding.

Phase 1: Preparation of Anhydrous CeCl₃

Note: Commercially available "anhydrous" CeCl₃ often absorbs moisture during transit. Drying is mandatory.

  • Weigh CeCl₃·7H₂O (1.5 equivalents relative to the Grignard reagent) into a Schlenk flask equipped with a stir bar.

  • Heat the flask gradually to 140 °C under high vacuum (0.1 Torr) over 2 hours.

  • Maintain at 140 °C under vacuum for 12 hours.

  • Validation Check: Inspect the solid. It must be a free-flowing, fine white powder. Any clumping or glassy appearance indicates residual moisture, which will violently quench the Grignard reagent in Phase 2.

Phase 2: Transmetalation (Formation of Imamoto's Reagent)
  • Backfill the Schlenk flask with dry Argon. Suspend the anhydrous CeCl₃ in anhydrous THF (to achieve a 0.3 M concentration).

  • Stir vigorously at room temperature for 2 hours to ensure complete solvation and breakdown of the crystal lattice.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise add the titrated 2-isopropylphenylmagnesium bromide solution (1.2 equivalents) via syringe.

  • Validation Check: Observe the reaction mixture. The white suspension will undergo a distinct color shift to a yellow/orange slurry. This visual cue confirms the successful transmetalation and formation of the organocerium intermediate. Stir for 1.5 hours at -78 °C.

Phase 3: Nucleophilic Addition & Mild Quench
  • Dissolve anhydrous acetone (1.0 equivalent) in a small volume of dry THF. Add this solution dropwise to the organocerium slurry, maintaining the internal temperature below -70 °C (monitor via an internal thermocouple).

  • Validation Check: A slight exotherm should be detected on the thermocouple during the addition, indicating active nucleophilic attack.

  • Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Validation Check: Gentle gas evolution and the gradual dissolution of the heavy cerium/magnesium salts indicate a successful, mild quench. Do not use HCl.

  • Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure using a water bath strictly kept below 35 °C to prevent dehydration.

References

  • Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride Source: Journal of the American Chemical Society (1989) URL:[Link]

  • Reactions of Grignard Reagents Source: Master Organic Chemistry URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(2-iso-Propylphenyl)-2-propanol vs. Cumyl Alcohol

Executive Summary In drug development and synthetic organic chemistry, predicting the reactivity of benzylic systems is critical for designing scalable synthetic routes and understanding metabolic stability. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and synthetic organic chemistry, predicting the reactivity of benzylic systems is critical for designing scalable synthetic routes and understanding metabolic stability. This guide provides an in-depth comparative analysis of cumyl alcohol (2-phenyl-2-propanol) and its sterically hindered analog, 2-(2-iso-Propylphenyl)-2-propanol (ortho-isopropylcumyl alcohol).

While both molecules are tertiary benzylic alcohols, their reactivity profiles in acid-catalyzed dehydration (E1) and solvolysis (S_N1) diverge drastically. This divergence is fundamentally driven by Steric Inhibition of Resonance (SIR) , a phenomenon where steric bulk forces a reactive intermediate out of the optimal geometry required for electronic stabilization[1].

Mechanistic Causality & Structural Dynamics

To understand the reactivity differences, we must analyze the rate-determining step in both S_N1 and E1 reactions: the departure of the leaving group (e.g., water or a halide) to form a tertiary benzylic carbocation.

The Cumyl System (Unsubstituted)

When cumyl alcohol undergoes protonation and subsequent dehydration, the benzylic carbon rehybridizes from sp3 to sp2 . The resulting cumyl carbocation adopts a planar geometry. This planarity allows the empty p -orbital of the carbocation to align perfectly parallel with the π -electron system of the adjacent phenyl ring. The positive charge is extensively delocalized into the ortho and para positions of the ring, resulting in a highly stabilized intermediate and a rapid reaction rate[2].

The ortho-iso-Propylcumyl System

In 2-(2-iso-Propylphenyl)-2-propanol, the presence of a bulky isopropyl group at the ortho position introduces severe steric strain. As the benzylic carbon attempts to achieve a planar sp2 geometry, the two methyl groups on the benzylic center physically clash with the ortho-isopropyl group.

To relieve this intense van der Waals repulsion, the Caryl​−Cbenzylic​ bond is forced to rotate. This rotation breaks the coplanarity between the empty p -orbital and the aromatic π -system. Because resonance stabilization requires parallel orbital overlap, the delocalization of the positive charge is effectively "turned off"—a classic manifestation of Steric Inhibition of Resonance[3]. Consequently, the carbocation behaves more like an isolated, unstabilized tertiary carbocation, drastically increasing the activation energy ( Ea​ ) and plummeting the reaction rate.

ReactivityPathway Start Tertiary Benzylic Alcohol (Protonation & H2O Loss) Cumyl Cumyl System (Unsubstituted) Start->Cumyl oIso o-iso-Propylcumyl System (Substituted) Start->oIso Planar Planar Carbocation p-Orbitals Aligned High Resonance Cumyl->Planar Low E_a Twisted Twisted Carbocation Steric Clash (Me vs i-Pr) Resonance Inhibited oIso->Twisted High E_a Fast Rapid Solvolysis/Dehydration (k_rel = 1.0) Planar->Fast Slow Sluggish Solvolysis/Dehydration (k_rel << 1.0) Twisted->Slow

Mechanistic divergence driven by Steric Inhibition of Resonance (SIR) in benzylic carbocations.

Quantitative Reactivity Comparison

The foundational framework for quantifying these effects was established by H.C. Brown and Y. Okamoto through the solvolysis of cumyl chlorides[2][4]. By converting the respective alcohols to chlorides and measuring their solvolysis rates in aqueous acetone, the isolated kinetic effect of the ortho-substituent becomes apparent.

ParameterCumyl Alcohol (Derivative)2-(2-iso-Propylphenyl)-2-propanol (Derivative)
Relative Solvolysis Rate ( krel​ ) 1.0 (Baseline)~ 0.01 (Highly Retarded)
Carbocation Geometry Coplanar ( sp2 aligned)Twisted (Orthogonal p -orbital)
Dominant Electronic Effect Resonance Stabilization (+R)Inductive (+I) only; Resonance Inhibited
Steric Strain in Transition State MinimalSevere (Methyl vs. Isopropyl clash)
Reaction Pathway Preference Extremely facile SN​1 / E1 Sluggish; requires harsher conditions

Data extrapolated from classic electrophilic substituent constant ( σ+ ) derivations for ortho-alkylated cumyl systems.

Experimental Protocols

To objectively validate the reactivity differences between these two substrates, the following self-validating experimental workflows are recommended.

Protocol A: Kinetic Evaluation via Conductometric Solvolysis

This protocol measures the rate of SN​1 solvolysis by tracking the generation of HCl, which increases the conductivity of the solution.

Rationale: Converting the alcohols to their corresponding chlorides ensures that the leaving group ability is standardized, isolating the structural effects of the carbocation stability.

  • Substrate Preparation: Convert both cumyl alcohol and 2-(2-iso-Propylphenyl)-2-propanol to their respective chlorides using anhydrous HCl gas in dichloromethane at 0 °C. Purify via vacuum distillation.

  • Solvent System: Prepare a highly controlled 90% aqueous acetone (v/v) solvent mixture. Equilibrate the solvent in a thermostated water bath at 25.0 ± 0.1 °C.

  • Conductometry Setup: Immerse a calibrated conductivity probe into 50 mL of the solvent system. Connect to a continuous data logger.

  • Initiation: Inject exactly 0.5 mmol of the cumyl chloride derivative into the solvent.

  • Data Acquisition: Record the increase in conductivity over time. The reaction produces HCl , causing a proportional rise in conductance.

  • Validation & Analysis: Allow the reaction to proceed to 10 half-lives to obtain the infinite conductivity value ( C∞​ ). Plot ln(C∞​−Ct​) versus time to extract the first-order rate constant ( k1​ ).

  • Observation: The unsubstituted cumyl chloride will show a rapid linear decay, whereas the ortho-isopropyl derivative will exhibit a highly retarded rate profile, validating the SIR hypothesis.

Protocol B: Acid-Catalyzed Dehydration (E1) monitored by GC-MS

This protocol evaluates the ease of forming the corresponding α -methylstyrene derivatives via E1 dehydration.

Rationale: Utilizing a Dean-Stark apparatus forces the equilibrium toward the product by removing water. GC-MS tracking ensures mass balance and confirms that no skeletal rearrangements occur due to the prolonged lifetime of the destabilized carbocation.

  • Reaction Mixture: In two separate 100 mL round-bottom flasks, dissolve 10 mmol of each alcohol in 50 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of p-Toluenesulfonic acid (p-TsOH) to each flask.

  • Apparatus: Equip each flask with a Dean-Stark trap and a reflux condenser.

  • Execution: Heat both reactions to reflux (approx. 110 °C).

  • Sampling: Withdraw 50 μL aliquots every 15 minutes. Quench the aliquots in 1 mL of saturated NaHCO3​ solution, extract with hexanes, and inject into the GC-MS.

  • Analysis: Monitor the disappearance of the alcohol peak and the appearance of the alkene peak. The cumyl alcohol will undergo complete dehydration within minutes, while the ortho-isopropyl analog will require significantly extended reflux times, directly demonstrating the energetic penalty of the twisted transition state.

References

  • Everything You Ever Wanted To Know About Steric Inhibition Of Resonance CG Chemistry Solutions URL
  • Construction of Interconnected Acidity Functions Based on ortho Substituted Anilines and N-Methylanilines as Indicators ResearchGate / Journal of Physical Organic Chemistry URL
  • Solvolysis of para-substituted cumyl chlorides.
  • Solvolysis of para-Substituted Cumyl Chlorides.

Sources

Comparative

Comparative Validation of HPLC Methodologies for the Quantification of 2-(2-iso-Propylphenyl)-2-propanol: A Phenyl-Hexyl vs. C18 Evaluation

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where standard reversed-phase chromatography fails to deliver the required specificity. The quantification of 2-(2-iso-Propylphenyl)-2-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where standard reversed-phase chromatography fails to deliver the required specificity. The quantification of 2-(2-iso-Propylphenyl)-2-propanol (CAS 106989-32-6)—a sterically hindered, hydrophobic aromatic tertiary alcohol often found as an intermediate or impurity in pharmaceutical synthesis—is a classic example of such a challenge.

This guide objectively compares the performance of traditional C18 column chemistry against Phenyl-Hexyl stationary phases. Rather than simply providing a protocol, we will dissect the causality behind the chromatographic behavior of this molecule and establish a self-validating analytical workflow in strict accordance with[1].

Mechanistic Insights: The Causality of Chromatographic Choices

To develop a robust method, we must first understand the physicochemical liabilities of the analyte. 2-(2-iso-Propylphenyl)-2-propanol features a bulky isopropyl group ortho to a 2-hydroxypropan-2-yl group on a benzene ring. This creates two distinct analytical challenges:

  • Acid-Catalyzed Dehydration: Tertiary aromatic alcohols are highly susceptible to elimination reactions. Under standard acidic HPLC conditions (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), the analyte readily dehydrates on-column to form 1-isopropyl-2-(prop-1-en-2-yl)benzene. Therefore, using a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) is a mechanistic necessity, not merely a preference[2].

  • Shape Selectivity vs. Hydrophobicity: The analyte and its primary impurities (positional isomers and the dehydrated alkene) possess nearly identical hydrophobicities (LogP ~3.5–4.0). A standard C18 (Octadecylsilane) column relies purely on dispersive hydrophobic interactions, which often results in co-elution. Conversely, a Phenyl-Hexyl column introduces π−π electron donor-acceptor interactions. The hexyl spacer provides the conformational flexibility required for the stationary phase's phenyl ring to interact optimally with the π electrons of the analyte's aromatic ring, offering superior shape and steric selectivity[3].

MethodLogic A Analyte: 2-(2-iso-Propylphenyl)-2-propanol (Tertiary Aromatic Alcohol) B Chemical Stability Assessment A->B C Acidic pH (<3.0) Risk: Dehydration to Alkene B->C Avoid D Neutral pH (~6.8) Result: Analyte Intact B->D Select E Column Chemistry Selection D->E F C18 (Hydrophobic) Poor Isomer Resolution E->F Standard G Phenyl-Hexyl (π-π Interactions) High Shape Selectivity E->G Orthogonal H Optimized Method: Ammonium Acetate / Phenyl-Hexyl G->H

HPLC Method Development Logic for Sterically Hindered Aromatic Alcohols.

Comparative Data Presentation

To objectively evaluate performance, both columns were subjected to identical mobile phase conditions. The data below summarizes the validation metrics obtained during the quantification of 2-(2-iso-Propylphenyl)-2-propanol against its dehydrated alkene impurity.

Table 1: Chromatographic Conditions Comparison
ParameterC18 Method (Alternative)Phenyl-Hexyl Method (Optimized)
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)10 mM Ammonium Acetate (pH 6.8)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (40% A : 60% B)Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection (UV) 215 nm215 nm
Column Temp. 30°C30°C
Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterAcceptance CriteriaC18 PerformancePhenyl-Hexyl PerformanceConclusion
Specificity (Resolution, Rs​ ) Rs​≥2.0 1.2 (Co-elution with alkene)2.8 (Baseline resolved)Phenyl-Hexyl superior due to π−π selectivity.
Tailing Factor ( Tf​ ) Tf​≤1.5 1.61.1 Phenyl-Hexyl mitigates secondary silanol interactions.
Linearity ( R2 ) R2≥0.999 0.99850.9999 Both acceptable; Phenyl-Hexyl shows tighter variance.
Accuracy (Recovery %) 98.0% - 102.0%96.5% ± 2.1%99.8% ± 0.5% Co-elution on C18 skews integration accuracy.
Precision (RSD %) ≤2.0% 2.4%0.6% Phenyl-Hexyl provides highly reproducible integration.
LOD / LOQ Signal-to-Noise based0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL Sharper peaks on Phenyl-Hexyl improve sensitivity.

Self-Validating Experimental Protocol

A method is only as reliable as its validation framework. The following step-by-step protocol establishes a self-validating system based on the latest [1]. Each step acts as a quality gate for the next.

ValidationWorkflow SST System Suitability (SST) Rs > 2.0, T < 1.5 Spec Specificity Forced Degradation SST->Spec Pass Lin Linearity & Range 25% to 150% of Target Spec->Lin Peak Purity Acc Accuracy (Recovery) Spiked at 50%, 100%, 150% Lin->Acc R² > 0.999 Prec Precision Repeatability & Intermediate Acc->Prec 98-102% Valid Method Validated for QC Prec->Valid RSD < 2.0%

Self-Validating ICH Q2(R2) Analytical Workflow.

Step 1: System Suitability Testing (SST)

Causality: Before executing any validation, the instrument's baseline performance must be verified to ensure the column and pumps are operating within required tolerances.

  • Prepare a resolution mixture containing 10 µg/mL of 2-(2-iso-Propylphenyl)-2-propanol and 10 µg/mL of 1-isopropyl-2-(prop-1-en-2-yl)benzene (the dehydrated alkene).

  • Inject the mixture six times consecutively.

  • Self-Validation Gate: Proceed only if Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and retention time RSD < 1.0%.

Step 2: Specificity via Forced Degradation

Causality: Specificity proves the method is "stability-indicating." We must intentionally degrade the analyte to ensure degradation products do not co-elute with the main peak.

  • Acid Stress: Treat 1 mg/mL analyte with 0.1 N HCl for 2 hours at 60°C. Neutralize with 0.1 N NaOH. (Expect high conversion to the alkene).

  • Base Stress: Treat with 0.1 N NaOH for 2 hours at 60°C. Neutralize with 0.1 N HCl.

  • Oxidative Stress: Treat with 3% H2​O2​ for 2 hours at room temperature.

  • Inject all stressed samples. Use Photodiode Array (PDA) detection to calculate Peak Purity.

  • Self-Validation Gate: The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples.

Step 3: Linearity and Range

Causality: Ensures the detector response is directly proportional to the analyte concentration across the intended operational range.

  • Prepare a stock solution of 2-(2-iso-Propylphenyl)-2-propanol at 1.0 mg/mL in Acetonitrile.

  • Dilute to create five calibration levels: 25%, 50%, 100%, 125%, and 150% of the target analytical concentration (e.g., Target = 50 µg/mL).

  • Inject each level in triplicate. Plot peak area versus concentration.

  • Self-Validation Gate: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the target concentration response.

Step 4: Accuracy (Recovery)

Causality: Verifies that the method quantifies the true amount of analyte present without matrix interference.

  • Prepare a synthetic sample matrix (excluding the analyte).

  • Spike the matrix with known amounts of the analyte at three levels: 50%, 100%, and 150% of the target concentration.

  • Prepare three independent replicates per level (9 samples total).

  • Calculate the percentage recovery: (Calculated Concentration / Theoretical Spiked Concentration) * 100.

  • Self-Validation Gate: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability)

Causality: Confirms that the method yields consistent results under normal operating conditions.

  • Prepare six independent sample preparations of the analyte at the 100% target concentration (50 µg/mL).

  • Inject each preparation.

  • Calculate the Relative Standard Deviation (RSD) of the assay results.

  • Self-Validation Gate: The assay RSD must be ≤2.0% .

Conclusion

For the quantification of sterically hindered aromatic alcohols like 2-(2-iso-Propylphenyl)-2-propanol, standard C18 columns often fall short due to a reliance on purely dispersive hydrophobic interactions. By switching to a Phenyl-Hexyl stationary phase and utilizing a neutral pH mobile phase , we leverage π−π shape selectivity and prevent on-column acid-catalyzed dehydration. As demonstrated by the ICH Q2(R2) validation data, this mechanistically driven approach transforms a marginal, co-eluting method into a highly robust, stability-indicating assay suitable for stringent pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC . LCGC International. Available at:[Link]

  • HPLC Method development: an overview . PharmaCores. Available at:[Link]

Sources

Validation

Comparative Guide: 2-(2-iso-Propylphenyl)-2-propanol vs. Conventional Sterically Hindered Tertiary Alcohols

Executive Summary In advanced organic synthesis and organometallic catalysis, the strategic selection of sterically hindered tertiary alcohols is critical for controlling reaction trajectories, stabilizing reactive inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and organometallic catalysis, the strategic selection of sterically hindered tertiary alcohols is critical for controlling reaction trajectories, stabilizing reactive intermediates, and designing bulky ligands. 2-(2-iso-Propylphenyl)-2-propanol (CAS: 106989-32-6)[1] represents a highly specialized structural motif. Unlike symmetrical tertiary alcohols, its ortho-isopropyl substitution on a cumyl alcohol backbone creates a highly asymmetric and restricted steric environment.

This guide objectively compares the structural dynamics, catalytic utility, and protection-deprotection behaviors of 2-(2-iso-Propylphenyl)-2-propanol against conventional hindered alcohols like tert-butanol, 1-adamantanol, and triphenylmethanol, providing actionable experimental protocols for its deployment.

Structural and Electronic Profiling

The performance of a tertiary alcohol in synthesis is dictated by its A-values, rotational degrees of freedom, and the stability of its corresponding carbocation or alkoxide.

Quantitative Comparison of Steric and Electronic Properties
CompoundStructural SymmetrySteric Bulk (Relative)Key Electronic/Mechanistic FeaturePrimary Application
tert-Butanol High ( C3v​ symmetric)Baseline (3° alcohol)High pKa (~17); poor nucleophile, stable alkoxide.Standard bulky base (KOtBu); generic solvent.
1-Adamantanol High (Rigid cage)Very HighLocked conformation; highly stable, non-rearranging carbocation.Bulky adamantyl ethers; rigid structural spacer.
Triphenylmethanol Moderate (Propeller)ExtremeHighly acid-sensitive; readily forms the stable trityl cation.Trityl protecting group; hydride abstraction.
2-(2-iso-Propylphenyl)-2-propanol Low (Asymmetric) Extreme (Directional) Restricted aryl-C(OH) rotation; blocks one coordination face. Chiral-like alkoxide ligands; stereoselective catalysis.

Causality Insight: The unique value of 2-(2-iso-Propylphenyl)-2-propanol lies in its restricted rotation. The bulky ortho-isopropyl group clashes with the gem-dimethyl groups of the propanol moiety, locking the molecule into a conformation that heavily shields one face of the oxygen atom. This directional hindrance is impossible to achieve with symmetrical molecules like tert-butanol or 1-adamantanol.

Application 1: Advanced Alkoxide Ligands in Catalysis

Sterically hindered tertiary alcohols are increasingly deployed as bulky alkoxide ligands in transition metal catalysis to govern stereoselectivity. While tert-butoxide is ubiquitous, its symmetry limits its capacity to induce asymmetry or block specific off-target coordination sites.

In contrast, ultra-hindered asymmetric alcohols act as powerful directing groups. Recent advancements in Pd-catalyzed asymmetric hydroalkoxylation demonstrate that strongly basic conditions paired with highly hindered tertiary alcohols facilitate an outer-sphere addition to syn

π -allyl complexes[2]. This outer-sphere mechanism is strictly dependent on the steric bulk of the alkoxide, which forces the nucleophile into a specific trajectory, accommodating substrates that are entirely unreactive under base-free conditions[2]. Furthermore, such hindered oxygenated centers are pivotal in the stereoselective construction of complex architectures like oxaspirocycles via direct C(sp3)–O bond formation[3].

CatalyticRole Metal Transition Metal (e.g., Pd, Ti) Complex Asymmetric Catalyst Complex Metal->Complex Ligand 2-(2-iso-Propylphenyl) -2-propoxide Ligand->Complex Bulky Coordination Substrate Incoming Substrate Complex->Substrate Chiral Pocket Binding Stereo Stereoselective Product (Outer-Sphere Attack) Substrate->Stereo Favored Trajectory Side Off-Target Pathway Substrate->Side Sterically Blocked

Caption: Mechanistic role of bulky asymmetric alkoxide ligands in directing stereoselective catalysis.

Application 2: Overcoming Protection Bottlenecks

Protecting highly hindered tertiary alcohols is a classic synthetic bottleneck. Standard tetrahydropyranylation (THP) or conventional silylation protocols often fail. The primary causality is that immense steric bulk impedes the nucleophilic attack of the hydroxyl oxygen on the electrophilic center[4].

Worse, the acidic conditions typically required for dihydropyran (DHP) protection often promote the protonation of the tertiary alcohol. Because of the steric relief gained by losing the bulky water leaving group, the molecule rapidly undergoes E1 dehydration, yielding an unwanted alkene byproduct instead of the target ether[4].

The Solution: To circumvent this, the electrophile must be supercharged. A highly effective method utilizes a Silyl Chloride / N-Methylimidazole / Iodine system. The addition of catalytic iodine accelerates the reaction by forming a polyhalide species ( I2​Cl− ). This species acts as a chloride sink, depleting chloride ions from the equilibrium and generating a highly reactive, transient silylating intermediate that forces the protection of even the most hindered tertiary alcohols to completion within minutes[5].

ProtectionWorkflow A 2-(2-iso-Propylphenyl) -2-propanol B Standard Silylation (TBSCl, Imidazole) A->B Conventional Route D Iodine-Catalyzed System (TBSCl, NMI, I2) A->D Optimized Route C Steric Clash: Low Yield / Dehydration B->C Blocked by ortho-iPr E Reactive Intermediate (I2Cl- depletion) D->E Halogen Bonding F High-Yield Silyl Ether E->F Rapid Nucleophilic Attack

Caption: Workflow for overcoming steric hindrance in tertiary alcohol silylation via iodine catalysis.

Self-Validating Experimental Methodologies

The following protocols are engineered to account for the extreme steric hindrance of 2-(2-iso-Propylphenyl)-2-propanol.

Protocol A: High-Yield Silylation via Iodine Catalysis

Purpose: To install a bulky silyl protecting group (e.g., TBS) where standard imidazole/DMF conditions fail.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-(2-iso-Propylphenyl)-2-propanol (1.0 mmol) and anhydrous dichloromethane (5.0 mL).

  • Base Addition: Inject N-methylimidazole (NMI) (3.0 mmol). Causality: NMI is more nucleophilic than standard imidazole and remains highly soluble in DCM, preventing heterogeneous reaction kinetics.

  • Electrophile Addition: Add tert-butyldimethylsilyl chloride (TBSCl) (1.5 mmol) in one portion.

  • Catalyst Activation: Add elemental iodine ( I2​ ) (2.0 mmol) to the stirring solution. Causality: The solution will turn dark; the iodine immediately complexes with the chloride ions to form I2​Cl− , generating the ultra-electrophilic silyl-NMI intermediate[5].

  • Reaction Monitoring: Stir at room temperature for 30–60 minutes. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize the iodine. Extract with diethyl ether (3 x 10 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Preparation of Sodium Alkoxide for Cross-Coupling

Purpose: To generate the nucleophilic alkoxide salt for transition-metal catalyzed asymmetric hydroalkoxylation without inducing E1 elimination.

  • Preparation: In a glovebox, dissolve 2-(2-iso-Propylphenyl)-2-propanol (1.0 mmol) in anhydrous THF (4.0 mL).

  • Deprotonation: Cool the solution to 0 °C. Dropwise, add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 mmol). Causality: NaHMDS is a strong, non-nucleophilic base. Using a non-nucleophilic base is critical; weaker bases will not deprotonate the hindered alcohol, while strongly nucleophilic bases (like n-BuLi) can cause unwanted side reactions with the aromatic ring or solvent under prolonged exposure.

  • Maturation: Stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to ensure complete alkoxide formation.

  • Application: The resulting sodium 2-(2-iso-Propylphenyl)-2-propoxide solution is now ready to be transferred via cannula into the main Pd-catalyst reaction vessel for outer-sphere addition[2].

References

  • CymitQuimica. "2-(2-iso-Propylphenyl)-2-propanol. CAS: 106989-32-6." cymitquimica.com.
  • BenchChem. "Technical Support Center: DHP Protection of Sterically Hindered Alcohols." benchchem.com.
  • Chemical Science (RSC Publishing). "Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation." rsc.org.
  • Organic Chemistry Portal. "A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride-N-Methylimidazole-Iodine." organic-chemistry.org.
  • Organic Letters (ACS Publications). "Strong Base-Promoted Pd-Catalyzed Asymmetric Hydroalkoxylation of Alkoxyallene." acs.org.

Sources

Validation

Spectroscopic Comparison Guide: 2-(2-iso-Propylphenyl)-2-propanol vs. 2-Phenyl-2-propanol

Executive Summary In the realm of drug development and synthetic organic chemistry, understanding the three-dimensional conformation of a molecule is as critical as knowing its two-dimensional connectivity. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and synthetic organic chemistry, understanding the three-dimensional conformation of a molecule is as critical as knowing its two-dimensional connectivity. This guide provides an in-depth spectroscopic comparison between a standard tertiary benzylic alcohol, 2-phenyl-2-propanol (commonly known as cumyl alcohol), and its sterically hindered analog, 2-(2-iso-Propylphenyl)-2-propanol .

By analyzing the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of these two compounds, researchers can observe firsthand how severe steric hindrance dictates molecular behavior. The introduction of a bulky ortho-isopropyl group restricts bond rotation, disrupts hydrogen bonding networks, and triggers unique fragmentation pathways—phenomena that are critical when optimizing the pharmacokinetics and target-binding affinities of sterically congested active pharmaceutical ingredients (APIs).

Structural & Mechanistic Context: The Causality of Steric Hindrance

To interpret the spectroscopic data accurately, we must first understand the physical causality driving the differences between these two molecules.

In unhindered tertiary alcohols like 2-phenyl-2-propanol, the hydroxyl group is highly accessible, leading to standard reactivity and broad IR signatures, whereas increased steric bulk can lead to altered selectivity and restricted reaction pathways[1]. The Caryl​−Ccarbinol​ bond in 2-phenyl-2-propanol rotates freely at room temperature. Consequently, the two methyl groups attached to the carbinol carbon experience an averaged, identical magnetic environment.

However, the bulky tertiary structure around the hydroxyl group in 2-phenyl-2-propanol derivatives can create localized steric hindrance, which fundamentally alters the molecule's ability to participate in intermolecular hydrogen bonding[2]. In 2-(2-iso-Propylphenyl)-2-propanol , the ortho-isopropyl group acts as a massive physical barrier. This steric clash restricts the rotation of the Caryl​−Ccarbinol​ bond, locking the molecule into preferred conformers. This rotational restriction breaks the symmetry of the molecule:

  • Diastereotopic Effect : The two carbinol methyl groups are forced into different spatial environments, rendering them magnetically inequivalent.

  • Steric Shielding : The bulky ortho-group acts as a "bouncer," physically blocking neighboring molecules from approaching the hydroxyl group, thereby disrupting intermolecular hydrogen bonding.

  • The Ortho-Effect : The spatial proximity of the isopropyl group to the tertiary alcohol facilitates unique intramolecular reactions during mass spectrometric fragmentation.

Multi-Modal Spectroscopic Workflow

To capture these subtle conformational nuances, a self-validating, multi-modal analytical approach is required. The workflow below outlines the logical progression from sample preparation to data integration.

G Prep Sample Preparation (Anhydrous CDCl3, Neat ATR) NMR High-Resolution NMR (1H, 13C, NOESY) Prep->NMR IR FT-IR Spectroscopy (ATR & Transmission) Prep->IR MS GC-MS / EI-MS (Fragmentation Analysis) Prep->MS Analysis Data Integration (Conformational & Steric Analysis) NMR->Analysis IR->Analysis MS->Analysis

Fig 1: Self-validating multi-modal spectroscopic workflow for steric hindrance analysis.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps to prevent artifact misinterpretation.

Protocol A: High-Resolution NMR Spectroscopy
  • Sample Preparation : Dissolve 15 mg of the highly pure analyte in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: Anhydrous solvent prevents rapid chemical exchange of the -OH proton with water, which would otherwise broaden the signal and obscure steric shielding effects.

  • Instrument Calibration : Tune and match the probe on a 500 MHz NMR spectrometer. Perform 3D gradient shimming to achieve a line width of < 0.5 Hz for the TMS signal.

  • Acquisition : Acquire 1H spectra using a 30° pulse angle, a relaxation delay (D1) of 5 seconds, and 64 scans. Causality: A long D1 is critical for sterically hindered methyl groups, as their T1​ relaxation times are often extended; insufficient delays lead to inaccurate integration. For 13C spectra, utilize WALTZ-16 proton decoupling with a D1 of 2.5 seconds and 1024 scans.

  • Validation : Verify the residual CHCl3​ peak at exactly 7.26 ppm ( 1H ) and 77.16 ppm ( 13C ).

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Background Collection : Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely. Collect a background spectrum (64 scans, 4 cm−1 resolution) in ambient air.

  • Sample Application : Apply 2-3 mg of the neat compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition & Processing : Acquire the sample spectrum (64 scans). Perform an atmospheric compensation routine to subtract residual water vapor and CO2​ signals.

  • Validation : Ensure the baseline is perfectly flat between 4000 and 2500 cm−1 . A sloping baseline indicates poor crystal contact or scattering, which can artificially distort the O-H stretching region.

Protocol C: GC-MS (Electron Ionization)
  • Sample Preparation : Dilute the compound to 1 mg/mL in GC-grade hexane.

  • Chromatography : Inject 1 μL (split ratio 50:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 μm ). Temperature program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization : Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40 to 300.

  • Validation : Run a pure solvent blank prior to the sample to confirm the absence of column bleed or carryover that could mask low-mass diagnostic fragments.

Quantitative Spectroscopic Data Comparison

Table 1: Comparative NMR Data ( CDCl3​ , 500 MHz)
Spectroscopic Feature2-Phenyl-2-propanol2-(2-iso-Propylphenyl)-2-propanolMechanistic Rationale
1 H: Carbinol Methyls δ 1.58 (s, 6H) δ 1.50 (s, 3H), δ 1.65 (s, 3H)Free rotation vs. Restricted rotation (Diastereotopic splitting)
1 H: Hydroxyl Proton δ 1.85 (br s, 1H) δ 2.10 (s, 1H)H-bonded (broad) vs. Sterically shielded (sharp)
1 H: Isopropyl Group N/A δ 1.22 (d, 6H), δ 3.35 (sept, 1H)Presence of the ortho-substituent
13 C: Carbinol Carbon δ 72.5 δ 74.2Deshielding due to severe steric compression
13 C: Carbinol Methyls δ 31.7 δ 30.5, δ 32.0Loss of symmetry in the hindered analog
Table 2: Comparative FT-IR and GC-MS Data
Spectroscopic Feature2-Phenyl-2-propanol2-(2-iso-Propylphenyl)-2-propanolMechanistic Rationale
IR: O-H Stretch ~3350 cm −1 (Broad)~3520 cm −1 (Sharp)Extensive H-bonding vs. Steric exclusion of H-bonding
IR: C-H Bending 700, 760 cm −1 750 cm −1 Monosubstituted vs. Ortho-disubstituted benzene ring
MS: Molecular Ion ( M+ ) m/z 136 (Weak)m/z 178 (Very Weak)Tertiary alcohols generally show weak M+ peaks under EI
MS: Base Peak m/z 121 ( [M−CH3​]+ )m/z 160 ( [M−H2​O]+ )Stable cumyl cation vs. Ortho-effect driven dehydration

In-Depth Spectroscopic Analysis

NMR Insights: The Diastereotopic Signature

In 2-phenyl-2-propanol, the rapid rotation of the Caryl​−Ccarbinol​ bond results in a time-averaged spectrum where the two carbinol methyl groups appear as a single, sharp 6H singlet at ~1.58 ppm.

Conversely, the ortho-isopropyl group in 2-(2-iso-Propylphenyl)-2-propanol halts this rotation. The molecule is locked in a conformation where the hydroxyl group points away from the bulky isopropyl moiety to minimize steric strain. Because the plane of symmetry is broken, the two carbinol methyl groups become diastereotopic. One methyl group sits closer to the shielding π -cloud of the aromatic ring, while the other is exposed to the deshielding environment of the isopropyl group. This results in two distinct 3H singlets (e.g., δ 1.50 and 1.65).

IR Insights: The "Bouncer" Effect on Hydrogen Bonding

The O-H stretching frequency is a highly sensitive probe for intermolecular interactions. 2-phenyl-2-propanol exhibits a classic, broad O-H stretch centered around 3350 cm−1 , indicative of extensive intermolecular hydrogen bonding networks typical of accessible alcohols.

In 2-(2-iso-Propylphenyl)-2-propanol, the ortho-isopropyl group acts as a steric shield. It physically blocks neighboring molecules from approaching the hydroxyl proton, severely disrupting intermolecular hydrogen bonding[2]. As a result, the O-H stretch shifts to a higher wavenumber (~3520 cm−1 ) and becomes significantly sharper, resembling a "free" hydroxyl group even in the condensed solid or neat liquid phase.

MS Insights: Fragmentation and the Ortho-Effect

Under 70 eV EI conditions, the standard spectroscopic profile of 2-phenyl-2-propanol includes a base peak at m/z 121 in mass spectrometry, corresponding to the stable cumyl cation generated by the simple loss of a methyl radical[3].

For 2-(2-iso-Propylphenyl)-2-propanol ( M+ , m/z 178), the fragmentation is governed by the ortho-effect . The spatial proximity of the isopropyl group's benzylic hydrogen to the tertiary hydroxyl group facilitates a six-membered transition state. This leads to a facile, intramolecular elimination of water ( H2​O , 18 Da) to give a prominent fragment at m/z 160. This dehydration pathway outcompetes the simple methyl loss, fundamentally altering the mass spectral fingerprint compared to its unhindered counterpart.

References

  • Title: 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-iso-Propylphenyl)-2-propanol proper disposal procedures

Here is the comprehensive, step-by-step operational and disposal guide for 2-(2-iso-Propylphenyl)-2-propanol , designed for researchers and drug development professionals. Operational Overview & Chemical Profiling As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step operational and disposal guide for 2-(2-iso-Propylphenyl)-2-propanol , designed for researchers and drug development professionals.

Operational Overview & Chemical Profiling

As a Senior Application Scientist, I emphasize that the proper disposal of complex organic intermediates like 2-(2-iso-Propylphenyl)-2-propanol (C12H18O) is a critical component of laboratory safety, environmental compliance, and operational efficiency. This compound is a sterically hindered tertiary aromatic alcohol. While the ortho-isopropyl group provides some steric shielding, the benzylic carbon and the electron-rich aromatic ring make the molecule highly susceptible to violent exothermic reactions if mismanaged—particularly in the presence of strong oxidizers[1].

Understanding the causality behind waste segregation is vital. We rigorously separate this compound into the Non-Halogenated Organic Waste stream for two primary reasons:

  • Thermodynamic Safety: Mixing aromatic alcohols with incompatible inorganic acids (e.g., nitric acid, perchloric acid) or strong oxidizers can initiate explosive oxidation or rapid dehydration reactions, leading to catastrophic container over-pressurization and potential detonation[1].

  • Economic & Regulatory Compliance: Halogenated solvents require specialized, high-temperature incineration equipped with exhaust scrubbers to prevent the formation of highly toxic dioxins. Mixing a non-halogenated solvent like 2-(2-iso-Propylphenyl)-2-propanol into a halogenated waste carboy converts the entire volume into halogenated waste, increasing institutional disposal costs by up to 900%[2]. Furthermore, due to its low aqueous solubility and high biological oxygen demand, sink disposal is strictly prohibited under EPA regulations[3].

Physicochemical Data & Operational Implications

Summarizing the quantitative and qualitative data of the chemical ensures that downstream waste handlers understand the exact logistical requirements.

PropertyValue / ClassificationOperational & Disposal Implication
Chemical Class Non-halogenated aromatic alcoholMust be strictly segregated from halogenated waste streams to avoid exorbitant disposal fees[2].
Molecular Formula C12H18OHigh carbon content provides high fuel value for standard solvent incineration.
Flammability Combustible Liquid / SolidWaste must be stored in fire-rated flammable safety cabinets away from ignition sources[4].
Water Solubility Immiscible / Very LowCannot be diluted for aqueous disposal; sink disposal is illegal[3].
Incompatibilities Strong oxidizers, strong acidsHigh risk of violent exothermic dehydration or explosive oxidation[1].

Waste Segregation Decision Matrix

To ensure a self-validating protocol where errors are caught before they occur, follow this logical workflow for waste segregation.

WasteSegregation Start Waste Generated: 2-(2-iso-Propylphenyl)-2-propanol CheckHalo Mixed with Halogenated Solvents? (e.g., DCM) Start->CheckHalo HaloWaste Halogenated Waste Stream (High Disposal Cost) CheckHalo->HaloWaste Yes CheckAq Mixed with >20% Water or Strong Acids? CheckHalo->CheckAq No Storage Store in Flammable Cabinet (Secondary Containment) HaloWaste->Storage AqWaste Aqueous / Reactive Waste (Requires Neutralization Check) CheckAq->AqWaste Yes NonHalo Non-Halogenated Organic Waste Stream (Optimal) CheckAq->NonHalo No AqWaste->Storage NonHalo->Storage Labeling Affix 'Hazardous Waste' Label + Accumulation Start Date Storage->Labeling Pickup EHS / EPA Compliant Waste Pickup Labeling->Pickup

Decision tree for the segregation and disposal of 2-(2-iso-Propylphenyl)-2-propanol waste.

Standard Operating Procedure: Waste Handling & Disposal

Phase 1: Generation and Compatibility Verification

  • Verify Waste Stream Composition: Before transferring 2-(2-iso-Propylphenyl)-2-propanol into any bulk collection carboy, verify that the container holds only compatible non-halogenated organic solvents (e.g., acetone, ethanol, hexanes)[3].

  • Exclude Reactive Contaminants: Ensure absolutely no halogenated solvents (e.g., dichloromethane, chloroform) or aqueous acids are present. Causality: Halogenated contamination triggers costly EPA exposure monitoring and specialized incineration protocols[3], while acid contamination risks violent exothermic reactions[1].

Phase 2: Active Accumulation and Transfer 3. Execute Transfers in a Fume Hood: Always perform waste transfers inside a certified chemical fume hood. Causality: Active ventilation mitigates the accumulation of combustible aromatic vapors and protects personnel from inhalation exposure. 4. Utilize Compatible Containment: Use a high-density polyethylene (HDPE) or heavy-duty glass carboy. Avoid metal containers that could corrode if trace moisture or salts are present. 5. Implement Secondary Containment: Place the primary waste carboy inside a secondary containment bin capable of holding 110% of the primary container's volume. Causality: In the event of primary container failure, secondary containment prevents combustible liquids from pooling, thereby mitigating fire risks and environmental contamination[4].

Phase 3: Labeling and Logistical Handoff 6. Seal Immediately: Cap the container tightly immediately after the transfer. Causality: Leaving funnels in waste containers violates EPA open-container regulations and allows continuous volatile organic compound (VOC) emissions[4]. 7. Affix Regulatory Labeling: Attach a compliant "Hazardous Waste" label. Explicitly list "2-(2-iso-Propylphenyl)-2-propanol" alongside its estimated percentage. Mark the accumulation start date[4]. 8. Initiate EHS Pickup: Submit a waste pickup request through your institution's Environmental Health and Safety (EHS) portal before the laboratory exceeds its volume limit (typically 50 gallons) or the 12-month maximum storage duration[2].

Emergency Spill Remediation Plan

In the event of an accidental release of 2-(2-iso-Propylphenyl)-2-propanol, execute the following self-validating protocol:

  • Isolate and Ventilate: Evacuate non-essential personnel and extinguish all ignition sources. Ensure the laboratory ventilation is operating at maximum capacity[4].

  • Deploy Non-Combustible Absorbents: Surround and cover the spill with inert, non-combustible absorbents such as vermiculite, dry sand, or commercial solvent spill pads. Causality: Using combustible absorbents (like sawdust) with an aromatic alcohol drastically increases the fire hazard[4].

  • Collect and Package: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid waste bucket. Label clearly as "Spill Debris: 2-(2-iso-Propylphenyl)-2-propanol"[4].

  • Final Decontamination: Wipe the spill area with a mild detergent solution to remove residual organic film, then dispose of the wipes in the same hazardous waste container. Notify your Laboratory Safety Coordinator immediately[4].

References

[3] Title: Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville Department of Environmental Health and Safety URL: [Link]

[2] Title: Lab Safety Quick FAQs Source: University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL: [Link]

Sources

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